molecular formula C7H8FNO2S B13630018 3-Amino-5-methylbenzenesulfonyl fluoride

3-Amino-5-methylbenzenesulfonyl fluoride

Cat. No.: B13630018
M. Wt: 189.21 g/mol
InChI Key: IQNFFFJNUDMDQI-UHFFFAOYSA-N
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Description

3-Amino-5-methylbenzenesulfonyl fluoride is a high-value chemical reagent designed for advanced research applications, particularly in chemical biology and medicinal chemistry. As a member of the sulfonyl fluoride family, it is prized for its unique balance of stability and reactivity, which allows it to act as a covalent modifying agent for specific amino acid residues in proteins, including serine, lysine, tyrosine, and histidine . Its primary research value lies in its role as a covalent probe for inhibiting serine proteases and for targeting active-site residues to study protein-protein interactions (PPIs) . Sulfonyl fluorides, such as this compound, can be used to develop potent, covalent inhibitors that enhance binding affinity and selectivity for their targets . Furthermore, sulfonyl fluoride motifs are instrumental in the synthesis of 18F]-labelled biomarkers for Positron Emission Tomography (PET) imaging, highlighting their diagnostic utility . The mechanism of action involves the sulfonyl fluoride group acting as an electrophile, selectively reacting with the hydroxyl group of serine residues in enzymatic active sites or with other nucleophilic amino acid side chains. This reaction forms a stable covalent adduct, leading to irreversible enzyme inhibition . Researchers can incorporate this reagent into more complex peptides and proteins using synthetic methods like Solid-Phase Peptide Synthesis (SPPS) . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C7H8FNO2S

Molecular Weight

189.21 g/mol

IUPAC Name

3-amino-5-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H8FNO2S/c1-5-2-6(9)4-7(3-5)12(8,10)11/h2-4H,9H2,1H3

InChI Key

IQNFFFJNUDMDQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)F)N

Origin of Product

United States
Foundational & Exploratory

Engineering Covalent Probes: A Technical Guide to 3-Amino-5-methylbenzenesulfonyl Fluoride in SuFEx Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of covalent drug discovery and chemical biology, the rational design of targeted covalent inhibitors (TCIs) relies heavily on the selection of optimal electrophilic warheads. 3-Amino-5-methylbenzenesulfonyl fluoride (CAS: 2172163-54-9) has emerged as a premier bifunctional building block[1]. By unifying the bioorthogonal precision of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry with a versatile synthetic handle, this scaffold enables the modular assembly of highly selective chemical probes and therapeutics[2],[3].

This whitepaper provides an in-depth technical analysis of the compound's structural dynamics, mechanistic pathways, and field-proven experimental protocols designed to maintain self-validating scientific integrity.

Physicochemical Profiling & Structural Dynamics

To effectively utilize 3-Amino-5-methylbenzenesulfonyl fluoride, one must understand the causality behind its molecular architecture. The compound is not merely a reactive species; it is a finely tuned, proximity-driven system.

Table 1: Core Physicochemical Properties
PropertyTechnical Specification
Chemical Name 3-Amino-5-methylbenzenesulfonyl fluoride[1]
CAS Number 2172163-54-9[4]
Molecular Formula C 7​ H 8​ FNO 2​ S[4]
Molecular Weight 189.21 g/mol [4]
Key Functional Groups Primary Amine (-NH 2​ ), Sulfonyl Fluoride (-SO 2​ F), Methyl (-CH 3​ )
Causality of the Molecular Architecture
  • The Sulfonyl Fluoride (-SO 2​ F) Warhead: Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides possess a unique balance of kinetic stability and latent reactivity[3]. The strong S–F bond resists spontaneous hydrolysis in aqueous physiological media[2]. Activation requires a specific microenvironmental trigger—such as hydrogen bonding or the presence of basic residues (e.g., Lysine, Histidine) near a target Tyrosine—making it an ideal "smart" warhead that only fires when correctly positioned within a protein binding pocket[3],[5].

  • The Primary Amine (-NH 2​ ) Handle: Positioned meta to the sulfonyl fluoride, the amine provides an orthogonal synthetic vector[2]. It allows researchers to conjugate complex target-recognition ligands via amide coupling without perturbing the delicate S–F bond[3].

  • The Methyl (-CH 3​ ) Modulator: The methyl group serves a dual purpose. Sterically, it influences the rotational conformation of the aromatic ring within tight binding pockets. Electronically, its weak electron-donating (+I) effect subtly reduces the electrophilicity of the sulfonyl group, further enhancing the aqueous stability of the unreacted probe while improving overall lipophilicity[6].

Mechanistic Paradigm: SuFEx Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) is a next-generation click chemistry platform characterized by high efficiency and absolute selectivity[2]. In chemical biology, SuFEx facilitates the irreversible targeting of nucleophilic residues on proteins. The reaction relies on the latent electrophilicity of the S(VI) hub. When the recognition ligand anchors the molecule into the target protein's active site, the local microenvironment lowers the activation energy, triggering the expulsion of the fluoride ion and the formation of a stable sulfonate or sulfamide linkage[3].

SuFEx_Mechanism A 3-Amino-5-methylbenzenesulfonyl fluoride (Bifunctional Hub) B Amide Coupling (via -NH2) A->B Step 1: Assembly C Ligand-Directed Probe B->C Yields D SuFEx Click Chemistry (via -SO2F) C->D Step 2: Incubation E Covalent Target Engagement D->E Irreversible Binding

Workflow of bifunctional modification and proximity-driven SuFEx target engagement.

Experimental Methodologies: Self-Validating Protocols

To leverage this scaffold effectively, synthetic workflows must be meticulously designed to prevent premature activation of the warhead. The following protocols embed causality and self-validation into every step.

Protocol 1: Orthogonal Ligand Assembly (Amide Coupling)

Objective: Conjugate a carboxylic acid-containing recognition ligand to the -NH 2​ group[2]. Causality: Strong nucleophilic bases or extended heating can lead to premature hydrolysis or off-target reactions of the -SO 2​ F group[6]. We utilize HATU and a mild, sterically hindered base (DIPEA) to ensure rapid kinetics at room temperature, preserving the S–F bond[2].

  • Preparation: Dissolve the carboxylic acid ligand (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Conjugation: Add 3-Amino-5-methylbenzenesulfonyl fluoride (1.1 eq) to the reaction mixture.

  • Monitoring & Validation: Stir for 2–4 hours. Monitor progress via LC-MS. Critical Check: Confirm the presence of the product mass with the intact -SO 2​ F group; the absence of a -20 Da shift (loss of HF) validates that the warhead survived the coupling.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography.

Protocol 2: In Vitro Protein Labeling via SuFEx

Objective: Achieve site-specific covalent target engagement with a purified protein[3]. Causality: The reaction relies strictly on "proximity-driven" activation. The buffer is maintained at pH 7.4 to mimic physiological conditions, ensuring that target nucleophiles (e.g., the phenolic -OH of Tyrosine) are in their native protonation states while the -SO 2​ F group remains stable in the bulk solvent[3],[5].

  • Reagent Preparation: Prepare a 10 mM stock solution of the synthesized covalent probe in LC-MS grade DMSO.

  • Incubation: Dilute the target protein to 2 µM in PBS buffer (pH 7.4). Add the probe to a final concentration of 10–50 µM, ensuring the final DMSO concentration remains < 1% v/v to prevent protein denaturation.

  • Reaction: Incubate the mixture at 37°C for 1 to 4 hours.

  • Quenching: Terminate the reaction by passing the mixture through a Zeba™ Spin Desalting Column to remove excess unreacted probe.

  • Validation: Analyze the protein via intact mass spectrometry (ESI-TOF). Critical Check: A mass shift corresponding to the probe mass minus 20.00 Da unequivocally confirms covalent adduct formation via HF elimination[5].

Validation_Workflow Step1 1. Scaffold Synthesis (Amide Coupling at -NH2) Step2 2. LC-MS / 19F NMR Validation (Intact -SO2F) Step1->Step2 Purify & Validate Step3 3. In Vitro Protein Incubation (pH 7.4) Step2->Step3 Proceed if -SO2F is stable Step4 4. SuFEx Activation (Proximity-Driven) Step3->Step4 Binding Pocket Entry Step5 5. Intact Protein MS (-20 Da Mass Shift) Step4->Step5 Covalent Adduct Formation

Step-by-step validation workflow for SuFEx-based covalent probe development.

Analytical Validation Strategies

Robust analytical validation is non-negotiable when engineering sulfonyl fluoride probes. The following techniques form the gold standard for verifying structural integrity and target engagement:

  • 19 F NMR Spectroscopy: This is the most definitive method for confirming the integrity of the unreacted -SO 2​ F group. The fluorine atom attached to the S(VI) center typically exhibits a distinct, sharp singlet in the range of +50 to +60 ppm (relative to CFCl 3​ ). A shift or complete disappearance of this peak indicates premature hydrolysis or unwanted side reactions[6].

  • High-Resolution Mass Spectrometry (HRMS): Essential for both small molecule characterization and intact protein analysis. The characteristic loss of 20.00 Da (HF) upon covalent binding is the hallmark signature of a successful SuFEx reaction, differentiating it from non-covalent aggregation or non-specific binding[5].

References

  • CAS:2172163-54-9, 3-Amino-5-methylbenzenesulfonyl fluoride Source: Bidepharm URL
  • 2172163-54-9 CAS Manufactory Source: ChemicalBook URL
  • Source: Royal Society of Chemistry (RSC)
  • Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI)
  • Source: National Institutes of Health (NIH)
  • Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions Source: ChemRxiv URL

Sources

3-Amino-5-methylbenzenesulfonyl fluoride solubility in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 3-Amino-5-methylbenzenesulfonyl Fluoride in DMSO and Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-amino-5-methylbenzenesulfonyl fluoride, a compound of interest in contemporary drug discovery and chemical biology. As a Senior Application Scientist, this document moves beyond a simple recitation of data, instead offering a deep dive into the experimental causality and practical methodologies required for accurately determining and understanding the solubility of this molecule. We will explore its solubility in dimethyl sulfoxide (DMSO), a common solvent for compound storage and screening, as well as in various aqueous buffers, which are critical for mimicking physiological conditions in biological assays. This guide is designed to be a self-validating system, equipping researchers with the foundational knowledge and detailed protocols necessary to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a small molecule from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its physicochemical properties.[1][2] Among these, aqueous solubility is a paramount factor, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1][2] Poor solubility can lead to misleading results in in-vitro assays, underestimation of toxicity, and significant hurdles in formulation development.[3][4]

3-Amino-5-methylbenzenesulfonyl fluoride belongs to the class of aryl sulfonyl fluorides, which are recognized as "privileged warheads" in chemical biology due to their ability to form covalent bonds with specific amino acid residues in proteins.[5] This reactivity makes them valuable tools for developing targeted therapies and chemical probes. However, the very features that make them reactive can also present challenges in terms of their stability and solubility in aqueous environments.[6][7]

This guide will provide a robust framework for assessing the solubility of 3-amino-5-methylbenzenesulfonyl fluoride, enabling researchers to make informed decisions throughout the drug discovery pipeline.

Solubility in Dimethyl Sulfoxide (DMSO): The Gateway to Experimentation

DMSO is a powerful, polar aprotic solvent widely employed in drug discovery for its exceptional ability to dissolve a broad range of compounds.[8][9] For molecules like 3-amino-5-methylbenzenesulfonyl fluoride, which may exhibit limited aqueous solubility, DMSO serves as the primary solvent for creating high-concentration stock solutions.[8] These stock solutions are then serially diluted to prepare working solutions for various biological assays.

While DMSO is an excellent solvent, it is not without its caveats. High concentrations of DMSO can be toxic to cells and may interfere with assay components, potentially leading to misleading data.[8][10] Therefore, it is crucial to keep the final concentration of DMSO in an assay as low as possible, typically below 0.5%.[8][11]

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol outlines the steps for preparing a standardized 10 mM stock solution of 3-amino-5-methylbenzenesulfonyl fluoride in DMSO.

Materials:

  • 3-amino-5-methylbenzenesulfonyl fluoride (solid)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of 3-amino-5-methylbenzenesulfonyl fluoride needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of 3-amino-5-methylbenzenesulfonyl fluoride is 189.2 g/mol .

  • Weigh the compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance.

  • Dissolve in DMSO: Transfer the weighed compound into a sterile microcentrifuge tube. Add the desired volume of anhydrous DMSO to the tube.

  • Ensure complete dissolution: Gently vortex the tube until the compound is completely dissolved.[8] If the compound does not dissolve readily, sonicate the tube in a water bath for several minutes.[8] Gentle warming (e.g., to 37°C) can also aid dissolution, but caution should be exercised as heat may degrade some compounds.[8]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[8]

Determining Aqueous Solubility: Kinetic vs. Thermodynamic Approaches

Aqueous solubility can be assessed through two primary methods: kinetic and thermodynamic solubility.[3][12]

  • Kinetic solubility measures the concentration of a compound in an aqueous buffer after a short incubation period, following dilution from a DMSO stock solution.[3][13] This method is rapid, high-throughput, and reflects the solubility under conditions often encountered in initial biological screening assays.[3][14] However, it can sometimes overestimate the true solubility due to the formation of supersaturated solutions.[15]

  • Thermodynamic solubility , also known as equilibrium solubility, measures the concentration of a saturated solution of a compound in an aqueous buffer after it has reached equilibrium.[4][12] This is a more time-consuming measurement but provides the true solubility of the compound in its most stable solid form.[4][16]

Kinetic Solubility Determination: A High-Throughput Approach

The following protocol describes a turbidimetric method for determining the kinetic solubility of 3-amino-5-methylbenzenesulfonyl fluoride.[13] This method relies on detecting the precipitation of the compound as an increase in the turbidity of the solution.

Materials:

  • 10 mM stock solution of 3-amino-5-methylbenzenesulfonyl fluoride in DMSO

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare serial dilutions: In a 96-well plate, prepare a series of 3-fold serial dilutions of the 10 mM DMSO stock solution in DMSO.

  • Dilute into aqueous buffer: Dilute each of the DMSO serial dilutions 1-in-50 into the desired aqueous buffer (e.g., 2 µL of DMSO solution into 98 µL of buffer). This will result in a final DMSO concentration of 2%.

  • Incubate: Incubate the plate at room temperature (e.g., 25°C) for 1 hour with gentle shaking.

  • Measure turbidity: Measure the absorbance of each well at 620 nm using a microplate reader.

  • Data analysis: The solubility is determined as the concentration at which a significant increase in absorbance is observed compared to a DMSO-only control.

Thermodynamic Solubility Determination: The "Gold Standard"

The shake-flask method is the gold standard for determining thermodynamic solubility.[3][17]

Materials:

  • Solid 3-amino-5-methylbenzenesulfonyl fluoride

  • Aqueous buffer of interest

  • Glass vials with screw caps

  • Shaking incubator or vial roller

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Add excess solid: Add an excess amount of solid 3-amino-5-methylbenzenesulfonyl fluoride to a glass vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid material present.

  • Equilibrate: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[3]

  • Separate solid and liquid phases: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample the supernatant: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantify the concentration: Determine the concentration of 3-amino-5-methylbenzenesulfonyl fluoride in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.[3][17] A standard curve prepared from the DMSO stock solution should be used for quantification.

Data Presentation

For clarity and ease of comparison, all quantitative solubility data should be summarized in well-structured tables.

Table 1: Kinetic Solubility of 3-Amino-5-methylbenzenesulfonyl Fluoride in Various Aqueous Buffers

Buffer SystempHIncubation Time (hours)Temperature (°C)Kinetic Solubility (µM)
PBS7.4125Experimental Value
Acetate Buffer5.0125Experimental Value
Tris Buffer8.5125Experimental Value

Table 2: Thermodynamic Solubility of 3-Amino-5-methylbenzenesulfonyl Fluoride

Buffer SystempHIncubation Time (hours)Temperature (°C)Thermodynamic Solubility (µg/mL)Thermodynamic Solubility (µM)
PBS7.42425Experimental ValueExperimental Value
PBS7.44825Experimental ValueExperimental Value

Experimental Workflows and Logical Relationships

Visualizing experimental workflows can enhance understanding and reproducibility. The following diagrams, generated using Graphviz, illustrate the key steps in determining kinetic and thermodynamic solubility.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock 10 mM Stock in DMSO serial_dil Serial Dilutions in DMSO stock->serial_dil dil_buffer Dilution into Aqueous Buffer serial_dil->dil_buffer incubation Incubate (1 hr, 25°C) dil_buffer->incubation read_turb Measure Turbidity (620 nm) incubation->read_turb data_analysis Determine Concentration at Precipitation read_turb->data_analysis

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_quantification Quantification add_solid Add Excess Solid to Buffer shake Shake (24-48 hrs, 25°C) add_solid->shake centrifuge Centrifuge shake->centrifuge sample_supernatant Sample Supernatant centrifuge->sample_supernatant hplc_ms Quantify by HPLC or LC-MS/MS sample_supernatant->hplc_ms

Caption: Workflow for Thermodynamic Solubility Determination.

Key Factors Influencing Solubility and Stability of Aryl Sulfonyl Fluorides

Several factors can significantly impact the measured solubility of 3-amino-5-methylbenzenesulfonyl fluoride and its stability in solution.[18][19]

  • pH: The amino group in 3-amino-5-methylbenzenesulfonyl fluoride can be protonated at acidic pH, which is likely to increase its aqueous solubility.[19][20] Conversely, the sulfonyl fluoride moiety may be susceptible to hydrolysis under alkaline conditions, leading to the formation of the corresponding sulfonic acid and affecting the accuracy of the solubility measurement.[7] Therefore, assessing solubility at different pH values is crucial.

  • Temperature: For most solid compounds, solubility increases with temperature.[18] However, elevated temperatures can also accelerate the degradation of sensitive functional groups like sulfonyl fluorides.[6] It is therefore recommended to perform solubility measurements at a controlled and relevant temperature, such as 25°C or 37°C.

  • Compound Stability: Aryl sulfonyl fluorides can vary in their hydrolytic stability.[6][21] It is good practice to assess the stability of 3-amino-5-methylbenzenesulfonyl fluoride in the chosen aqueous buffer over the time course of the experiment. This can be achieved by monitoring the concentration of the parent compound and the appearance of any degradation products by HPLC or LC-MS.

Conclusion

Accurately determining the solubility of 3-amino-5-methylbenzenesulfonyl fluoride in both DMSO and aqueous buffers is a foundational step in its development as a chemical probe or therapeutic agent. This guide has provided a comprehensive framework for these investigations, emphasizing the importance of robust experimental design and a thorough understanding of the underlying scientific principles. By following the detailed protocols and considering the key factors that influence solubility and stability, researchers can generate high-quality, reliable data to guide their drug discovery efforts.

References

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • PMC. (n.d.). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • RSC Publishing. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology. Retrieved from [Link]

  • PMC. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • General Lab Techniques. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Drug Development & Delivery. (2023, March 23). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. Retrieved from [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.). Kinetic solubility. Retrieved from [Link]

  • ACS Publications. (2023, January 13). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry | Molecular Pharmaceutics. Retrieved from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019, July 13). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Retrieved from [Link]

  • PMC - NIH. (2023, August 3). Sulfur fluoride exchange. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]- (C16H12FNO5S2). Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-methoxyphenylsulphonyl fluoride | C7H8FNO3S | CID 96952. Retrieved from [Link]

  • National Science Review. (2023, April 29). Advances in the construction of diverse SuFEx linkers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylbenzenesulfonic acid | C7H9NO3S | CID 6934. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonyl fluoride, 3-(((4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)acetyl)amino)- | C19H21FN6O4S | CID 273206. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • PubMed. (2013, March 5). Influence of dimehylsulfoxide on protein-ligand binding affinities. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Covalent Binding Mechanism of 3-Amino-5-methylbenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The resurgence of covalent inhibitors in drug discovery has catalyzed the exploration of novel electrophilic "warheads" that can target nucleophilic amino acids beyond the canonical cysteine. Among these, aryl sulfonyl fluorides have emerged as a privileged class of reactants, prized for their unique balance of stability in biological milieus and context-dependent reactivity within a protein's binding pocket. This guide provides an in-depth examination of the mechanism of action for a representative member of this class, 3-Amino-5-methylbenzenesulfonyl fluoride. We will dissect the fundamental principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, the two-step binding process, the kinetic framework for characterization, and the essential biophysical methods required to validate covalent adduct formation and site of modification. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemistry for creating potent, selective, and durable therapeutic agents.

The Rise of Aryl Sulfonyl Fluorides: Beyond Cysteine Reactivity

For decades, the rational design of targeted covalent inhibitors (TCIs) predominantly focused on the high intrinsic nucleophilicity of cysteine residues.[1] However, this limits the "druggable proteome" to proteins possessing a suitably positioned cysteine in a binding site. The need to expand this target space has driven the adoption of alternative electrophiles.

Sulfonyl fluorides (SFs) have proven to be exceptionally well-suited for this role.[2] Their reactivity is governed by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) , a concept that has been hailed as a next-generation "click chemistry" reaction.[3] The SO2F group is remarkably stable in aqueous environments, resistant to hydrolysis and reduction, yet it can be "activated" for a rapid and specific reaction with a protein nucleophile when held in the correct proximity and orientation within a binding pocket.[4] This "sleeping beauty" phenomenon, where the compound remains dormant until it meets its specific protein partner, is the foundation of its high selectivity.[4][5]

Unlike warheads that are limited to cysteine, the SO2F moiety can covalently modify a diverse set of nucleophilic amino acid residues, including tyrosine, lysine, serine, threonine, and histidine .[2][6] The specific structure of the aryl scaffold, in this case, the 3-amino-5-methylphenyl group, serves as the recognition element that directs the inhibitor to a specific protein target and positions the sulfonyl fluoride warhead for the covalent reaction.

The Core Mechanism: A Proximity-Driven Two-Step Engagement

The covalent modification by 3-Amino-5-methylbenzenesulfonyl fluoride is not a simple bimolecular collision but a sophisticated two-step process that ensures specificity.[7][8]

Step 1: Reversible Non-Covalent Binding Initially, the inhibitor (I) associates with the target enzyme or protein (E) to form a reversible, non-covalent complex (E•I).[9] This initial binding event is driven by intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces established between the protein's binding pocket and the inhibitor's 3-amino-5-methylphenyl scaffold. The strength of this initial interaction is quantified by the inhibition constant, Ki . A lower Ki value signifies higher affinity and is crucial for achieving a high effective concentration of the warhead near the target nucleophile.[3]

Step 2: Irreversible Covalent Bond Formation Once the E•I complex is formed and the SO2F group is optimally positioned, a nucleophilic side chain from a nearby amino acid residue attacks the electrophilic sulfur atom. The fluoride ion serves as an excellent leaving group, resulting in the formation of a highly stable sulfonate (with Tyr, Ser, Thr) or sulfonamide (with Lys, His) covalent bond, yielding the inactivated protein (E-I).[10] This irreversible step is characterized by the maximal rate of inactivation, kinact . The protein itself often plays a catalytic role by stabilizing the transition state, a key aspect of the context-dependent reactivity of sulfonyl fluorides.[4]

Covalent Inhibition Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Reaction cluster_2 Nucleophilic Attack Detail E + I E + I E_I_complex E•I (Non-covalent complex) E + I->E_I_complex k_on E_I_complex->E + I k_off E_I_adduct E-I (Covalent Adduct) E_I_complex->E_I_adduct k_inact (Irreversible) Warhead R-SO₂-F Adduct Protein-Tyr-O-SO₂-R + F⁻ Warhead->Adduct Bond Formation Nucleophile Nucleophile Nucleophile->Warhead Attack

Caption: The two-step mechanism of covalent inhibition by a sulfonyl fluoride warhead.

Kinetic Characterization of Covalent Binding

To properly evaluate and optimize a covalent inhibitor, it is essential to determine its kinetic parameters. The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki .[8] This value reflects both the initial binding affinity and the subsequent rate of covalent bond formation, providing a more comprehensive measure of potency than an IC50 value alone.

ParameterDescriptionSignificance
Ki Inhibition constantRepresents the affinity of the initial non-covalent binding. A lower Ki means a tighter initial binding.
kinact Maximum inactivation rate constantRepresents the rate of covalent bond formation at saturating inhibitor concentrations.
kinact/Ki Second-order rate constantThe most critical parameter for comparing different covalent inhibitors, reflecting overall efficiency.[8]
Experimental Protocol: Determination of kinact and Ki

This protocol outlines a standard method for determining the kinetic parameters of an irreversible inhibitor using enzyme progress curves. As a senior scientist, my primary advice is to ensure your enzyme and substrate concentrations are well-characterized and that you operate under pseudo-first-order conditions ([I] >> [E]).

  • Preparation:

    • Prepare a stock solution of 3-Amino-5-methylbenzenesulfonyl fluoride in DMSO.

    • Prepare a series of dilutions of the inhibitor in the assay buffer. The final DMSO concentration in all reactions should be constant and low (<1%).

    • Prepare the target enzyme and its substrate in the assay buffer. The substrate concentration should ideally be at its Michaelis-Menten constant (KM) to ensure sensitivity.[9]

  • Assay Execution (Pre-incubation Method):

    • In a multi-well plate, add the enzyme solution to wells containing different concentrations of the inhibitor (and a DMSO vehicle control).

    • Incubate this mixture for various time points (e.g., 0, 5, 15, 30, 60 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate to each well at the end of its respective incubation period.

    • Measure the initial reaction velocity (product formation over time) using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line is the negative of the observed rate of inactivation (-kobs).

    • Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]).

    • Fit the resulting data to the Michaelis-Menten-like equation for irreversible inhibitors: kobs = kinact * [I] / (Ki + [I])

    • This non-linear regression will yield the values for kinact and Ki. At low inhibitor concentrations where [I] << Ki, the plot of kobs vs [I] is linear, and the slope of this line is kinact/Ki.[8]

Biophysical Validation: Pinpointing the Covalent Adduct

Kinetic data strongly suggests a covalent mechanism, but direct, physical evidence is required for confirmation. High-resolution mass spectrometry (HRMS) is the indispensable tool for this validation, capable of confirming the covalent modification and identifying the exact amino acid residue that was targeted.[11]

Experimental Workflow: Covalent Adduct Identification by Peptide Mapping LC-MS/MS

This workflow is the gold standard for identifying the site of covalent modification. A critical self-validating step is the inclusion of a control sample treated with a non-reactive analogue of the inhibitor or vehicle alone to rule out non-specific or background modifications.

LCMS_Workflow start Target Protein + Inhibitor (and DMSO Control) incubate 1. Incubation (e.g., 2 hours, 37°C) start->incubate denature 2. Denaturation, Reduction & Alkylation (Urea, DTT, Iodoacetamide) incubate->denature digest 3. Enzymatic Digestion (e.g., Trypsin/Lys-C) denature->digest lcms 4. LC-MS/MS Analysis (Peptide Separation & Fragmentation) digest->lcms analysis 5. Data Analysis (Database Search for Mass Shift) lcms->analysis result Identified Modification Site (e.g., Tyr101 + 185.22 Da) analysis->result

Caption: Standard experimental workflow for identifying the site of covalent modification using LC-MS/MS.

  • Protein Labeling: Incubate the target protein with an excess of 3-Amino-5-methylbenzenesulfonyl fluoride for a sufficient time to ensure complete reaction. A parallel control incubation with DMSO is essential.

  • Sample Preparation: Denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide) to prevent disulfide scrambling. This ensures the protein is fully unfolded for efficient digestion.

  • Enzymatic Digestion: Digest the protein into smaller peptides using a sequence-specific protease like trypsin.[11] From an experienced perspective, using a combination like Trypsin/Lys-C can improve cleavage efficiency and overall sequence coverage.

  • LC-MS/MS Analysis: Separate the resulting peptide mixture using liquid chromatography (LC) coupled directly to a high-resolution tandem mass spectrometer (MS/MS).[12]

    • MS1 Scan: The instrument measures the mass-to-charge ratio (m/z) of all eluting peptides. The peptide modified with 3-Amino-5-methylbenzenesulfonyl fluoride will have a mass increase of 185.04 Da (C₇H₇NO₂S).

    • MS2 Scan: The instrument isolates the modified peptide (the precursor ion) and fragments it, measuring the m/z of the resulting fragment ions.

  • Data Analysis: The fragmentation pattern (MS2 spectrum) is searched against a protein database. Specialized software can identify the peptide sequence and pinpoint the exact amino acid residue carrying the +185.04 Da modification, thus confirming the site of covalent attachment.[13][14]

Conclusion: A Versatile Tool for Modern Drug Discovery

The mechanism of action of 3-Amino-5-methylbenzenesulfonyl fluoride exemplifies the power and precision of SuFEx chemistry in covalent drug design. Its two-step binding process, characterized by initial non-covalent recognition followed by proximity-induced covalent inactivation, allows for the development of highly selective inhibitors. The ability of the sulfonyl fluoride warhead to target a range of nucleophilic residues—most notably tyrosine and lysine—dramatically expands the landscape of proteins that can be addressed with covalent therapeutics.[6] A rigorous combination of kinetic analysis and mass spectrometry provides a robust framework for characterizing these interactions, guiding medicinal chemistry efforts to fine-tune potency, selectivity, and pharmacokinetic properties. As the field continues to tackle increasingly challenging protein-protein interactions and shallow binding pockets, the strategic deployment of aryl sulfonyl fluorides will undoubtedly remain a cornerstone of innovative drug discovery.[1]

References

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS. [Link][4]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link][7][15]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. [Link][9][16]

  • SuFEx Handle Fragment Library. Otava Chemicals. [Link][10]

  • “Sleeping Beauty” Phenomenon: SuFEx-Enabled Discovery of Selective Covalent Inhibitors of Human Neutrophil Elastase. ChemRxiv. [Link][5]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology. [Link][6]

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. [Link][13]

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. [Link][1]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link][2]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. [Link][11]

  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. Europe PMC. [Link][12]

  • Biomolecular Targeted Covalent Inhibitors. Encyclopedia.pub. [Link][3]

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 3-Amino-5-methylbenzenesulfonyl Fluoride in SuFEx Click Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Sulfur(VI) Fluoride Exchange (SuFEx) and the Versatility of a Trifunctional Hub

The advent of Click Chemistry has fundamentally reshaped the landscape of chemical synthesis, offering a modular and reliable approach to constructing complex molecular architectures.[1][2][3][4] A prominent member of this family of reactions is the Sulfur(VI) Fluoride Exchange (SuFEx), a next-generation click reaction that has garnered significant attention for its broad applicability in drug discovery, materials science, and chemical biology.[1][2][3] SuFEx chemistry is predicated on the remarkable balance of stability and latent reactivity of the S(VI)-F bond.[5][6][7][8] Sulfonyl fluorides (R-SO₂F) are exceptionally stable to a wide range of chemical conditions, including oxidation, reduction, and strong acids, yet can be selectively activated to react with nucleophiles, forming robust covalent linkages.[5][6][7][8][9]

This guide focuses on a particularly versatile SuFEx reagent: 3-Amino-5-methylbenzenesulfonyl fluoride . This molecule serves as a trifunctional hub, incorporating three key features:

  • The Sulfonyl Fluoride (-SO₂F) Group: The cornerstone of SuFEx reactivity, enabling covalent bond formation with a variety of nucleophiles.

  • The Amine (-NH₂) Group: A versatile synthetic handle for pre- or post-SuFEx functionalization, allowing for the attachment of reporter tags, solubility enhancers, or pharmacophores.

  • The Methyl (-CH₃) Group: A simple substituent that can influence the molecule's physical properties and provide a point of differentiation from other bifunctional linkers.

This unique combination of functionalities makes 3-Amino-5-methylbenzenesulfonyl fluoride an invaluable tool for researchers seeking to rapidly synthesize diverse molecular libraries and develop novel chemical probes and drug candidates.

The SuFEx Mechanism: A Closer Look at the S(VI)-F Bond

The efficacy of SuFEx chemistry hinges on the unique properties of the sulfur-fluorine bond. With a bond energy of approximately 80-90 kcal/mol, the S(VI)-F bond is significantly stronger than the S(VI)-Cl bond (around 46 kcal/mol), contributing to its remarkable stability.[6][10] However, this stability is not absolute. The S(VI)-F bond can be activated for nucleophilic attack, a process often facilitated by the presence of a proton or silicon source.[10]

The generally accepted mechanism for SuFEx reactions involves the nucleophilic attack on the electrophilic sulfur center of the sulfonyl fluoride. This process is often catalyzed by organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), which can deprotonate the incoming nucleophile, increasing its reactivity.[11][12][13] The fluoride ion is an excellent leaving group, and the formation of a stable byproduct, such as a silyl fluoride in reactions with silylated nucleophiles, provides a thermodynamic driving force for the reaction.[11][12]

The SuFEx reaction is known for its high chemoselectivity and functional group tolerance, making it an ideal choice for late-stage functionalization of complex molecules.[14][15]

SuFEx_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 3-Amino-5-methyl- benzenesulfonyl fluoride E SuFEx Product (Covalent Linkage) A->E SuFEx Reaction B Nucleophile (R-NuH) (e.g., Phenol, Amine, Thiol) B->E C Base Catalyst (e.g., DBU, BTMG) C->E D Solvent (e.g., Acetonitrile, THF) D->E F Byproduct (e.g., H-F, TMS-F)

Figure 1: A generalized workflow of a SuFEx reaction.

Application & Protocol 1: Synthesis of a Diverse Sulfonamide Library

The reaction between sulfonyl fluorides and amines to form sulfonamides is a cornerstone of SuFEx chemistry. The free amine on the 3-Amino-5-methylbenzenesulfonyl fluoride can be acylated or alkylated prior to the SuFEx reaction to introduce diversity elements.

Objective: To synthesize a library of novel sulfonamides for screening in drug discovery programs. This protocol outlines the SuFEx reaction between a panel of primary and secondary amines and N-acetyl-3-amino-5-methylbenzenesulfonyl fluoride.

Part A: Preparation of N-acetyl-3-amino-5-methylbenzenesulfonyl fluoride

This initial step functionalizes the amine handle, making the sulfonyl fluoride ready for diversification through the SuFEx reaction.

Materials:

  • 3-Amino-5-methylbenzenesulfonyl fluoride

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-Amino-5-methylbenzenesulfonyl fluoride (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Part B: General Protocol for Sulfonamide Synthesis via SuFEx

Materials:

  • N-acetyl-3-amino-5-methylbenzenesulfonyl fluoride

  • A diverse set of primary and secondary amines (e.g., benzylamine, morpholine, piperidine)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer and stir bars

Procedure:

  • In a 96-well reaction block or individual vials, add N-acetyl-3-amino-5-methylbenzenesulfonyl fluoride (1.0 eq).

  • Add the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous acetonitrile.

  • Add DBU (1.2 eq) to the reaction mixture at room temperature.

  • Stir the reactions at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the solvent can be removed in vacuo. For high-throughput screening, the crude product may be directly diluted for biological assays after a simple workup.[14][15] For characterization, the residue can be purified by preparative HPLC or flash chromatography.

EntryAmineReaction Time (h)Yield (%)
1Benzylamine16>95
2Morpholine18>95
3Aniline2485
4n-Butylamine14>95

Table 1: Representative results for the SuFEx-mediated synthesis of sulfonamides.

Application & Protocol 2: Late-Stage Functionalization of Phenolic Drug Molecules

SuFEx chemistry is exceptionally well-suited for the late-stage functionalization (LSF) of complex molecules, such as existing drugs or natural products.[14] This allows for the rapid generation of analogs with potentially improved properties.

Objective: To modify a phenol-containing drug molecule with 3-Amino-5-methylbenzenesulfonyl fluoride to create a novel derivative for structure-activity relationship (SAR) studies.

LSF_Concept Start Phenolic Drug (e.g., Combretastatin A4) Product Functionalized Drug (Aryl Sulfonate) Start->Product SuFEx LSF Hub 3-Amino-5-methyl- benzenesulfonyl fluoride Hub->Product Catalyst BTMG / HMDS Catalyst->Product

Figure 2: Conceptual diagram of Late-Stage Functionalization using SuFEx.

Protocol: This protocol utilizes an accelerated SuFEx method for the efficient coupling of phenols with the sulfonyl fluoride hub.[11][12][13]

Materials:

  • Phenol-containing drug molecule (e.g., a simplified analog for methods development)

  • 3-Amino-5-methylbenzenesulfonyl fluoride

  • 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, Barton's base)

  • Hexamethyldisilazane (HMDS)

  • Tetrahydrofuran (THF, anhydrous)

  • Standard laboratory glassware

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the phenol-containing drug molecule (1.0 eq) and 3-Amino-5-methylbenzenesulfonyl fluoride (1.1 eq).

  • Add anhydrous THF to dissolve the reactants.

  • Add HMDS (1.5 eq) to the solution. This will react with the phenol in situ to form a more reactive silyl ether intermediate.

  • Add BTMG (0.1-0.2 eq) to catalyze the reaction.

  • Stir the reaction at room temperature. The reaction is often complete within 30-60 minutes. Monitor by LC-MS.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure to remove volatile side products (ammonia, TMS-F, excess HMDS, and BTMG).[11][12]

  • The resulting crude product is often of high purity, but can be further purified by flash chromatography if required.

Causality Behind Experimental Choices:

  • BTMG and HMDS: The combination of a strong, non-nucleophilic base (BTMG) and a silylating agent (HMDS) creates a synergistic effect that accelerates the SuFEx reaction.[11][12][13] HMDS converts the phenol to a silyl ether in situ, which is more reactive towards the sulfonyl fluoride.[11][12] The formation of the highly stable Si-F bond in the byproduct (TMS-F) provides a strong thermodynamic driving force for the reaction.[12]

  • Anhydrous Conditions: While SuFEx can be water-friendly, the use of HMDS necessitates anhydrous conditions to prevent its rapid hydrolysis.

Application & Protocol 3: Bioconjugation and Chemical Probe Development

The amine handle on 3-Amino-5-methylbenzenesulfonyl fluoride can be used to attach a reporter molecule, such as a fluorophore or a biotin tag. The resulting bifunctional probe can then be used to covalently label proteins or other biomolecules that have a suitably positioned nucleophilic amino acid residue (e.g., tyrosine, lysine).[16][17][18][19]

Objective: To synthesize a fluorescent chemical probe and use it for labeling a model protein.

Part A: Synthesis of a Fluorescent Probe

Materials:

  • 3-Amino-5-methylbenzenesulfonyl fluoride

  • Fluorescein isothiocyanate (FITC) or other amine-reactive fluorophore

  • Triethylamine (TEA)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • Dissolve 3-Amino-5-methylbenzenesulfonyl fluoride (1.0 eq) in anhydrous DMF.

  • Add TEA (2.0 eq) to the solution.

  • In a separate vial, dissolve the amine-reactive fluorophore (e.g., FITC, 1.05 eq) in anhydrous DMF.

  • Slowly add the fluorophore solution to the solution of the sulfonyl fluoride.

  • Stir the reaction at room temperature, protected from light, for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be purified by preparative HPLC to yield the desired fluorescent probe.

Part B: Protein Labeling

Materials:

  • Purified model protein with accessible tyrosine or lysine residues (e.g., Bovine Serum Albumin, BSA)

  • Fluorescent probe from Part A

  • Phosphate-buffered saline (PBS), pH 7.4-8.0

  • DMSO (for dissolving the probe)

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Prepare a stock solution of the fluorescent probe in DMSO.

  • Prepare a solution of the model protein in PBS.

  • Add the fluorescent probe stock solution to the protein solution to achieve the desired final concentration (typically a 5-20 fold molar excess of the probe). The final concentration of DMSO should be kept low (<5%) to avoid protein denaturation.

  • Incubate the reaction at room temperature or 37 °C for 2-4 hours.

  • Remove the unreacted probe by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

  • The labeled protein can be analyzed by SDS-PAGE with fluorescence imaging to confirm covalent modification.

Trustworthiness and Self-Validation:

The protocols described are based on well-established principles of SuFEx chemistry.[3][5][11][20] The success of each reaction can be readily validated using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the formation of the desired product and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final products.

By following these protocols and employing appropriate analytical methods, researchers can confidently utilize 3-Amino-5-methylbenzenesulfonyl fluoride as a versatile tool in their chemical synthesis and drug discovery endeavors.

References

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC. (n.d.).
  • The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing). (2019, July 31).
  • Accelerated SuFEx Click Chemistry for Modular Synthesis - Cold Spring Harbor Laboratory. (n.d.).
  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. (2023, July 10).
  • Sulfur(VI)-Fluoride Exchange (SuFEx) | Chem-Station Int. Ed. (2015, December 7).
  • Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine. (n.d.).
  • The growing applications of SuFEx click chemistry - PubMed. (2019, August 27).
  • Sulfur fluoride exchange - PMC - NIH. (2023, August 3).
  • Accelerated SuFEx Click Chemistry for Modular Synthesis - ChemRxiv. (2021, January 24).
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization | Journal of the American Chemical Society. (2018, February 16).
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. (2024, September 24).
  • The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing). (2023, June 20).
  • The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00960K. (2019, July 31).
  • Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media - ChemRxiv. (n.d.).
  • Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology - BLDpharm. (2025, May 23).
  • Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A. (2024, March 4).
  • The proximity-enabled sulfur fluoride exchange reaction in the protein context. - eScholarship. (n.d.).
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich. (n.d.).
  • Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry. (2024, February 29).
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). (2024, September 5).
  • SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms - J&K Scientific LLC. (2021, April 2).
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Merck. (n.d.).

Sources

Application Notes & Protocols: Synthesis of N-Substituted Sulfonamides from 3-Amino-5-methylbenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of N-substituted sulfonamides, a critical pharmacophore in modern drug discovery, using 3-amino-5-methylbenzenesulfonyl fluoride as a key intermediate. We will explore the underlying chemical principles, present detailed and validated laboratory protocols, and offer expert insights into reaction optimization, purification, and characterization. This guide emphasizes the advantages of sulfonyl fluorides over traditional sulfonyl chlorides, focusing on their enhanced stability and selectivity. The protocols are designed for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for accessing a diverse range of sulfonamide derivatives.

Scientific Principles & Rationale

The Sulfonamide Moiety: A Privileged Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents. Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and to engage in critical hydrogen bonding interactions with biological targets. In 2016, sulfonamides constituted 15% of the top 100 most prescribed drugs, with applications spanning cardiovascular, infectious, and neurological diseases.[1] Their unique electronic and structural properties make them indispensable in the design of enzyme inhibitors, with notable examples including antibacterial drugs (sulfa drugs), diuretics, and anticonvulsants.

Sulfonyl Fluorides vs. Sulfonyl Chlorides: A Comparative Analysis

Historically, sulfonamides have been synthesized via the reaction of highly reactive sulfonyl chlorides with amines. However, this approach has several drawbacks:

  • Instability: Sulfonyl chlorides are often sensitive to moisture and can degrade upon storage.[1]

  • High Reactivity: Their high electrophilicity can lead to poor selectivity in the presence of multiple nucleophiles and potential side reactions.[1]

  • Harsh Precursors: Their synthesis often requires strong oxidizing agents that are incompatible with many functional groups.[1]

Sulfonyl fluorides (SFs) have emerged as superior alternatives. The S-F bond is significantly more stable than the S-Cl bond, rendering sulfonyl fluorides generally bench-stable, resistant to hydrolysis, and more selective in their reactions. This stability allows for their use in complex molecular architectures and late-stage functionalization, where the chemoselectivity of the sulfonyl fluoride can be "unlocked" under specific activating conditions.[2][3]

Reaction Mechanism: Nucleophilic Substitution

The synthesis of a sulfonamide from a sulfonyl fluoride proceeds via a nucleophilic substitution reaction at the sulfur center. The amine acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the fluoride leaving group.

The reaction is often facilitated by a base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrofluoric acid (HF) generated in situ. In some cases, particularly with less reactive amines or sulfonyl fluorides, a Lewis acid catalyst such as calcium triflimide [Ca(NTf₂)₂] can be employed to activate the sulfonyl fluoride, increasing the electrophilicity of the sulfur atom and promoting the reaction.[1][3]

Safety & Handling

Prior to any experimental work, a thorough risk assessment must be conducted. All procedures should be performed inside a certified chemical fume hood.

  • Reagent Hazards:

    • 3-Amino-5-methylbenzenesulfonyl Fluoride: May cause skin, eye, and respiratory irritation. Handle with care.[4]

    • Amines: Many amines are corrosive, toxic, and have strong odors. Consult the specific Safety Data Sheet (SDS) for the amine being used.

    • Solvents: Organic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are flammable and/or toxic. Avoid inhalation and skin contact.[4]

    • Sulfuryl Fluoride (and by analogy, sulfonyl fluorides): Can be toxic if inhaled and may cause severe irritation upon contact.[5][6] Thermal decomposition can generate hazardous fumes like hydrogen fluoride and sulfur oxides.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[6][7]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Always check glove compatibility with the specific reagents and solvents.[4][7]

    • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes must be worn.[7]

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Amino-5-methylbenzenesulfonyl fluoride≥97%Commercial SourceStore in a cool, dry place.
Primary or Secondary Amine (e.g., Aniline)Reagent GradeCommercial SourceConsult SDS for specific hazards.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercial SourceBase; use in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial SourceReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS ReagentIn-house prep.For aqueous workup.
Brine (Saturated NaCl Solution)ACS ReagentIn-house prep.For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentCommercial SourceDrying agent.
Silica Gel230-400 meshCommercial SourceFor column chromatography.
Hexanes & Ethyl AcetateHPLC GradeCommercial SourceSolvents for chromatography.
General Protocol for Sulfonamide Synthesis

This protocol describes the reaction of 3-amino-5-methylbenzenesulfonyl fluoride with a representative amine, aniline. The molar equivalents should be adjusted based on the specific amine used.

Step 1: Reaction Setup

  • To a dry, round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-methylbenzenesulfonyl fluoride (1.0 eq.).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Place the flask under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0 °C using an ice-water bath.

Step 2: Reagent Addition

  • Add the desired amine (e.g., Aniline, 1.2 eq.) to the stirred solution.

  • Slowly add triethylamine (Et₃N, 1.5 eq.) dropwise to the reaction mixture. The base neutralizes the HF formed during the reaction.

Step 3: Reaction and Monitoring

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). A common mobile phase is 30% ethyl acetate in hexanes. Visualize the spots under UV light. The reaction is complete when the starting sulfonyl fluoride spot has been consumed.

Step 4: Aqueous Workup

  • Once the reaction is complete, dilute the mixture with additional DCM.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Column Chromatography

The crude product is typically purified by flash column chromatography on silica gel to yield the pure sulfonamide.[8]

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel (2-3 times the product weight). Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.[8]

  • Column Packing: Prepare a silica gel slurry in a nonpolar solvent (e.g., hexanes) and pack it into a column. Drain the excess solvent until the level is just above the silica bed.[8]

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the column. Elute the column with a suitable solvent system, determined by prior TLC analysis (aim for an Rf of 0.2-0.4). A gradient elution, starting with a low polarity mobile phase (e.g., 10% Ethyl Acetate/Hexanes) and gradually increasing the polarity, is often effective.[8]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified sulfonamide.[8]

Characterization & Analysis

Accurate identification of the synthesized sulfonamide is critical.[9] A combination of spectroscopic techniques should be employed.

TechniquePurpose & Key Observations
¹H NMR Spectroscopy Confirms the molecular structure by showing the chemical environment of protons. Expect to see characteristic signals for the aromatic protons of both rings, the methyl group, and the N-H proton of the sulfonamide (often a broad singlet).[9][10][11]
¹³C NMR Spectroscopy Determines the number and type of carbon atoms in the molecule, providing further structural confirmation.[9]
Infrared (IR) Spectroscopy Identifies functional groups. Look for characteristic stretching frequencies for the S=O bonds (asymmetric ~1340 cm⁻¹, symmetric ~1160 cm⁻¹) and the N-H bond (~3250 cm⁻¹).[9]
High-Resolution Mass Spectrometry (HRMS) Provides a highly accurate mass measurement of the molecule, which is used to confirm the elemental composition (molecular formula).

Visualization of Workflow & Chemistry

General Reaction Scheme

The following diagram illustrates the general synthesis of an N-substituted sulfonamide from 3-amino-5-methylbenzenesulfonyl fluoride.

G cluster_reactants Reactants cluster_reagents Reagents r1 3-Amino-5-methyl- benzenesulfonyl fluoride p1 N-Substituted-3-amino-5-methyl- benzenesulfonamide r1->p1 + R1R2NH r2 Primary/Secondary Amine (R1R2NH) r2->p1 re1 Base (e.g., Et3N) re1->p1 Conditions re2 Solvent (e.g., DCM) re2->p1

Caption: General reaction for the synthesis of sulfonamides.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure from initial setup to final product characterization.

Workflow start Reaction Setup (Inert Atmosphere, 0 °C) add_reagents Add Amine & Base start->add_reagents reaction Stir at Room Temp (12-24h) add_reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Spectroscopic Analysis (NMR, IR, MS) purify->characterize product Pure Sulfonamide Product characterize->product

Caption: Standard laboratory workflow for sulfonamide synthesis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficiently reactive amine. 2. Inactive reagents (e.g., moisture). 3. Insufficient reaction time or temperature.1. Increase reaction temperature (e.g., to 40 °C) or consider using a Lewis acid catalyst like Ca(NTf₂)₂.[1][3] 2. Use freshly opened or distilled anhydrous solvents and reagents. 3. Extend reaction time and continue monitoring by TLC.
Multiple Spots on TLC 1. Side reactions. 2. Decomposition of starting material or product. 3. Reaction of the 3-amino group if unprotected.1. Ensure slow addition of base at low temperature. 2. Avoid excessive heat. 3. If the desired reaction is at a different site, the amino group may require a protecting group.
Poor Separation in Chromatography 1. Inappropriate mobile phase polarity. 2. Column overloading.1. Optimize the mobile phase using TLC to achieve a clear separation and an Rf of 0.2-0.4 for the product.[8] Consider a gradient elution. 2. Reduce the amount of crude material loaded onto the column.[8]
Product is not Eluting Mobile phase is not polar enough.Gradually and systematically increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[8]

References

  • Guth, S. K., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3947–3951. Available at: [Link]

  • MacGillivray, L. E., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using ¹H NMR Spectroscopy. Langmuir, 32(30), 7566–7573. Available at: [Link]

  • Bertini, I., et al. (1993). ¹H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. European Journal of Biochemistry, 213(2), 813-20. Available at: [Link]

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-43. Available at: [Link]

  • Hao, L., et al. (2008). Purification of nine sulfonamides from chicken tissues by immunoaffinity chromatography using two monoclonal antibodies. Journal of Chromatography B, 874(1-2), 43-8. Available at: [Link]

  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(14), 2144-2147. Available at: [Link]

  • Guth, S. K., et al. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont. Available at: [Link]

  • Sádaba, D., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2795. Available at: [Link]

  • Chen, Y., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4125. Available at: [Link]

  • Synthesis of sulfonyl fluorides. Organic Chemistry Portal. Available at: [Link]

  • Mima, K., et al. (2023). Synthesis of Sulfonyl Fluorides from Tertiary Sulfonamides via N-Methylation Using Me-λ³-Iodane. Organic Letters. Available at: [Link]

  • Liu, Y., et al. (2022). Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. ResearchGate. Available at: [Link]

  • Qadir, M. A., et al. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1609-1613. Available at: [Link]

Sources

Application Note: 3-Amino-5-methylbenzenesulfonyl Fluoride as a Versatile Precursor for Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The landscape of targeted covalent inhibitors (TCIs) has expanded significantly beyond traditional cysteine-targeting Michael acceptors. Sulfonyl fluorides (SFs) have emerged as privileged electrophiles in chemical biology and drug discovery[1]. Unlike highly reactive warheads that indiscriminately modify proteins, SFs exhibit context-dependent reactivity. They remain largely inert in aqueous environments but undergo rapid Sulfur(VI) Fluoride Exchange (SuFEx) when driven by the binding affinity of a recognition ligand, selectively modifying context-specific serine, threonine, tyrosine, lysine, and histidine residues[2][3].

3-Amino-5-methylbenzenesulfonyl fluoride (AMBSF) (CAS: 2172163-54-9)[4] is a highly strategic bifunctional building block for the synthesis of next-generation TCIs. Its structural logic is threefold:

  • The Sulfonyl Fluoride (-SO₂F) Warhead: Acts as a latent, "hard" electrophile capable of capturing "hard" nucleophiles (O, N) at protein-protein interaction (PPI) interfaces or enzyme active sites[1][5].

  • The Primary Amine (-NH₂) Handle: Provides a versatile synthetic anchor. It allows for rapid functionalization via amide coupling, reductive amination, or urea formation, enabling the seamless attachment of the warhead to a target-binding pharmacophore[6].

  • The Methyl (-CH₃) Substituent: Offers critical steric and electronic tuning. The meta-methyl group modulates the electron density of the phenyl ring and restricts the rotational degrees of freedom, optimizing the trajectory of the SF group within the protein binding pocket to enhance SuFEx capture rates.

Experimental Workflow

The development of an AMBSF-derived covalent inhibitor follows a self-validating workflow, transitioning from synthetic assembly to rigorous biochemical profiling.

Workflow LIG 1. Ligand Design (Target Recognition) AMBSF 2. AMBSF Conjugation (Amide/Urea Coupling) LIG->AMBSF Synthetic Assembly SUFEX 3. SuFEx Reaction (Context-Specific Targeting) AMBSF->SUFEX Target Incubation VALID 4. LC-MS Validation (Adduct Quantification) SUFEX->VALID Intact Mass Analysis

Caption: Workflow for developing targeted covalent inhibitors using AMBSF.

Physicochemical & Kinetic Profiling

To understand the strategic advantage of AMBSF, it is essential to benchmark its properties against classical covalent warheads. While unconjugated SFs like AEBSF act as broad-spectrum, irreversible serine protease inhibitors[7], AMBSF-conjugates rely on non-covalent pre-organization to drive reactivity[3].

Table 1: Comparative Profiling of Covalent Warheads

PropertyAMBSF-Derived InhibitorsAcrylamides (Michael Acceptors)AEBSF (Unconjugated)
Electrophile Type Hard (Sulfonyl Fluoride)Soft (α,β-unsaturated carbonyl)Hard (Sulfonyl Fluoride)
Target Nucleophiles Tyr, Lys, Ser, Thr, HisCys (predominantly)Ser (predominantly)
GSH Reactivity Low (High physiological stability)Moderate to HighLow
Specificity Mechanism High (Affinity-driven SuFEx)Moderate (Cys-targeted)Low (Diffusion-driven)
Mass Shift (Δ Da) + [Ligand Mass] - 19 Da (HF)+[Ligand Mass] (Addition)+ 183 Da[8]

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful protocol execution relies on understanding the causality behind the reagents chosen. The following protocols are designed as self-validating systems.

Protocol 1: Synthesis of AMBSF-Conjugated Ligands via Amide Coupling

Objective: To couple a carboxylic acid-containing recognition ligand to the 3-amino group of AMBSF without degrading the sensitive -SO₂F warhead.

  • Rationale: The -SO₂F group is susceptible to hydrolysis under strong, prolonged basic conditions in aqueous media. Therefore, anhydrous aprotic solvents and non-nucleophilic organic bases are strictly required.

  • Step-by-Step Methodology:

    • Activation: Dissolve 1.0 eq of the carboxylic acid ligand in anhydrous DMF. Add 1.2 eq of HATU. Causality: HATU provides rapid coupling kinetics, minimizing the time the warhead is exposed to the base.

    • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered and non-nucleophilic, preventing unwanted attack on the sulfonyl fluoride.

    • Conjugation: Add 1.1 eq of AMBSF. Stir at room temperature for 2 hours under an inert nitrogen atmosphere.

    • Self-Validation (LC-MS): Quench an aliquot in 50% acetonitrile/water (0.1% Formic Acid) and analyze via LC-MS. The target mass must be observed as [M+H]+ without the loss of 19 Da. If a −19 Da peak is dominant, the warhead has prematurely hydrolyzed to the sulfonic acid, indicating moisture contamination or excessive base.

    • Purification: Purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA) and lyophilize.

Protocol 2: Biochemical Validation of Covalent Engagement (Intact Protein MS)

Objective: To confirm covalent modification of the target protein and determine labeling stoichiometry.

  • Rationale: SuFEx reactions result in the loss of a fluoride ion, forming a stable sulfonate or sulfonamide linkage[2]. Intact mass spectrometry provides an exact readout of this covalent adduct.

  • Step-by-Step Methodology:

    • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) with 150 mM NaCl. Causality: Amine-containing buffers like Tris must be strictly avoided, as they can act as competing nucleophiles over extended incubations.

    • Incubation: Incubate 2 µM of the target protein with 20 µM of the AMBSF-derived inhibitor at 37°C.

    • Time-Course Sampling: Remove aliquots at 1h, 4h, and 24h. Quench the reaction by adding 1% formic acid to denature the protein and halt the SuFEx reaction.

    • Self-Validation (Competition Control): In a parallel reaction, pre-incubate the protein with a known high-affinity, non-covalent inhibitor for 30 minutes before adding the AMBSF-probe. Causality: If the AMBSF labeling is truly affinity-driven (recognition-directed)[3], the non-covalent inhibitor will block the active site, and no mass shift will be observed.

    • Analysis: Analyze via LC-TOF-MS. Deconvolute the spectra. A successful reaction will show a mass shift equal to the mass of the AMBSF-ligand minus 19 Da.

Protocol 3: Glutathione (GSH) Reactivity Assay

Objective: To assess the off-target reactivity of the inhibitor against physiological thiols.

  • Rationale: A viable covalent drug must survive high intracellular concentrations of GSH (1-10 mM). Because SFs are "hard" electrophiles, they should theoretically resist attack by "soft" thiols like GSH[1].

  • Step-by-Step Methodology:

    • Reaction Setup: Incubate 10 µM of the AMBSF-inhibitor with 5 mM reduced Glutathione (GSH) in PBS (pH 7.4) at 37°C.

    • Monitoring: Monitor the disappearance of the parent compound via LC-MS at 0, 2, 6, and 24 hours.

    • Self-Validation: Run an acrylamide-based covalent inhibitor as a positive control. Causality: The acrylamide should rapidly deplete (t½ < 2 hours) due to Michael addition with GSH, while the AMBSF-inhibitor should remain >95% intact at 24 hours, proving its superior physiological stability.

Mechanistic Pathway: SuFEx-Mediated Covalent Capture

The precise mechanism of action for AMBSF-derived inhibitors relies on the formation of a non-covalent encounter complex, which optimally positions the -SO₂F group near a target nucleophile.

Mechanism PROT Target Protein (Ser/Tyr/Lys/His) COMPLEX Non-Covalent Encounter Complex PROT->COMPLEX INHIB AMBSF-Ligand (-SO2F Warhead) INHIB->COMPLEX TS SuFEx Transition State (Fluoride Displacement) COMPLEX->TS Proximity- Driven ADDUCT Covalent Adduct (Stable Sulfonate/Sulfonamide) TS->ADDUCT -HF

Caption: SuFEx-mediated covalent capture mechanism of AMBSF-derived inhibitors.

Conclusion

3-Amino-5-methylbenzenesulfonyl fluoride (AMBSF) bridges the gap between synthetic accessibility and highly selective covalent targeting. By leveraging the primary amine for modular ligand attachment and the sulfonyl fluoride for context-specific SuFEx reactivity, researchers can systematically design inhibitors that target traditionally "undruggable" residues like Tyrosine and Lysine. Adhering to the rigorous, self-validating protocols outlined above ensures that observed covalent modifications are driven by specific molecular recognition rather than non-specific electrophilic stress.

References

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology Chemical Communications (RSC Publishing) URL:[Link]

  • Covalent Peptide-Based N-Myc/Aurora-A Inhibitors Bearing Sulfonyl Fluoride Warheads PubMed Central (PMC) URL:[Link]

  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues PubMed Central (PMC) URL:[Link]

  • Installation of sulfonyl fluorides onto primary amides Beilstein Archives URL:[Link]

Sources

Application Note: Strategies and Protocols for Coupling 3-Amino-5-methylbenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details step-by-step reaction conditions for the coupling of 3-amino-5-methylbenzenesulfonyl fluoride with amine nucleophiles to synthesize substituted sulfonamides. Sulfonyl fluorides have emerged as highly valuable precursors in drug discovery due to their enhanced stability and unique reactivity profile compared to traditional sulfonyl chlorides.[1] This document provides researchers, scientists, and drug development professionals with two primary strategic approaches: a direct, chemoselective coupling and a robust protection-based methodology. We explore the underlying chemical principles, offer detailed, field-proven protocols, and provide troubleshooting insights to enable the efficient synthesis of this important structural motif, which is prevalent in a wide range of therapeutic agents.[2]

Introduction: The Advantage of Sulfonyl Fluorides in Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous antibacterial, diuretic, and anticonvulsant drugs.[3] Historically, the synthesis of sulfonamides has been dominated by the reaction of primary or secondary amines with highly reactive sulfonyl chlorides.[3] However, the inherent instability and high reactivity of sulfonyl chlorides can lead to challenges, including poor selectivity with multifunctional molecules, undesired side reactions, and difficulties in storage and handling.[1]

Sulfonyl fluorides, particularly aryl sulfonyl fluorides, present a superior alternative. Their key advantages include:

  • Enhanced Stability: They are significantly more stable towards hydrolysis and general decomposition, allowing for easier handling and purification.[4]

  • Tunable Reactivity: While stable, their reactivity can be "unlocked" under specific conditions, offering greater control over chemical transformations.[1] This balance of stability and latent reactivity makes them ideal for late-stage functionalization in complex synthetic routes.

  • Orthogonal Reactivity: The S-F bond is often unreactive under conditions used for other cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for selective transformations elsewhere in a molecule.[4]

The specific substrate, 3-amino-5-methylbenzenesulfonyl fluoride, is a versatile building block. However, its structure presents a distinct chemical challenge: the presence of an aniline-type amino group, which is itself a nucleophile. This guide provides validated strategies to achieve selective coupling at the sulfonyl fluoride moiety in the presence of this internal nucleophile.

Core Strategies for Coupling

Two primary strategies are recommended, depending on the specific amine coupling partner and the desired scale or complexity of the synthesis.

Strategy 1: Direct Chemoselective Coupling via Lewis Acid Activation

This approach leverages the differential nucleophilicity between the external amine and the internal 3-amino group. By activating the sulfonyl fluoride with a suitable Lewis acid, the electrophilicity of the sulfur atom is enhanced, promoting reaction with a more potent external amine nucleophile under controlled conditions.

Mechanism & Rationale: Calcium triflimide [Ca(NTf2)2] has proven to be a highly effective Lewis acid for this transformation.[5][6] It is proposed to activate the sulfonyl fluoride by coordinating to the fluorine or sulfonyl oxygen atoms. This coordination withdraws electron density from the sulfur atom, making it significantly more susceptible to nucleophilic attack.[5] The choice of a sterically hindered alcoholic solvent, such as tert-amyl alcohol, is crucial as it provides good solubility for the reagents while minimizing competitive reactions.[1] This method is particularly attractive for its operational simplicity and avoidance of additional protection/deprotection steps.

SF Ar-SO₂F Activated_Complex Ar-S(O)₂-F···Ca(NTf₂)₂ Activated Electrophile SF->Activated_Complex:f0 Coordination Amine R¹R²NH Amine->Activated_Complex:f1 Nucleophilic Attack CaTf2 Ca(NTf₂)₂ CaTf2->Activated_Complex:f0 Product Ar-SO₂NR¹R² (Sulfonamide) Activated_Complex->Product Displacement Byproduct CaF(NTf₂) Activated_Complex->Byproduct

Caption: Lewis Acid Activation of Sulfonyl Fluoride.

Strategy 2: Protection-Based Synthesis

For less reactive amines, or when absolute selectivity is required to prevent any possibility of self-reaction, a protection-based strategy is the most robust approach. This involves temporarily masking the 3-amino group with a protecting group, performing the sulfonamide coupling, and then removing the protecting group to reveal the desired product.

Workflow & Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the aniline-type amine due to its stability under the coupling conditions and its straightforward removal using mild acid. This multi-step, yet highly reliable, process ensures that the sulfonyl fluoride reacts exclusively with the intended external amine.

Start 3-Amino-5-methyl- benzenesulfonyl fluoride Protect Boc Protection (Boc)₂O, Base Start->Protect Protected_SF Boc-Protected Sulfonyl Fluoride Protect->Protected_SF Couple Sulfonamide Coupling R¹R²NH, Activation Protected_SF->Couple Protected_Product Protected Sulfonamide Couple->Protected_Product Deprotect Deprotection TFA or HCl Protected_Product->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: Protection-Based Workflow for Sulfonamide Synthesis.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct Ca(NTf₂)₂-Mediated Coupling with an Aliphatic Amine

This protocol is optimized for coupling with primary or secondary aliphatic amines, which are generally more nucleophilic than the 3-amino group on the starting material.

  • Reagents & Materials:

    • 3-Amino-5-methylbenzenesulfonyl fluoride (1.0 equiv)

    • Aliphatic amine (e.g., morpholine, benzylamine) (2.0 equiv)

    • Calcium triflimide [Ca(NTf₂)₂] (1.0 equiv)

    • tert-Amyl alcohol (to 0.2 M concentration)

    • Reaction vial with a magnetic stir bar

    • Standard workup and purification supplies (ethyl acetate, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

  • Step-by-Step Procedure:

    • To a clean, dry reaction vial, add 3-amino-5-methylbenzenesulfonyl fluoride (e.g., 102 mg, 0.5 mmol, 1.0 equiv) and calcium triflimide (298 mg, 0.5 mmol, 1.0 equiv).

    • Add a magnetic stir bar and seal the vial with a septum cap.

    • Add tert-amyl alcohol (2.5 mL) via syringe to achieve a concentration of 0.2 M.

    • Add the aliphatic amine (1.0 mmol, 2.0 equiv) via syringe.

    • Place the vial in a preheated heating block at 60 °C and stir for 12-24 hours.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete upon consumption of the limiting sulfonyl fluoride.

    • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.

Protocol 2: Protection-Based Synthesis (3 Steps)

This protocol is recommended for less reactive amines (e.g., anilines) or for syntheses where side-product formation must be minimized.

Part A: Boc-Protection of 3-Amino-5-methylbenzenesulfonyl fluoride

  • Reagents & Materials:

    • 3-Amino-5-methylbenzenesulfonyl fluoride (1.0 equiv)

    • Di-tert-butyl dicarbonate [(Boc)₂O] (1.1 equiv)

    • Triethylamine (Et₃N) or DIPEA (1.5 equiv)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Standard workup supplies

  • Step-by-Step Procedure:

    • Dissolve 3-amino-5-methylbenzenesulfonyl fluoride (1.0 g, 4.92 mmol, 1.0 equiv) in DCM (25 mL) in a round-bottom flask.

    • Add triethylamine (1.03 mL, 7.38 mmol, 1.5 equiv).

    • Add di-tert-butyl dicarbonate (1.18 g, 5.41 mmol, 1.1 equiv) portion-wise at room temperature.

    • Stir the mixture at room temperature for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Workup: Dilute the reaction with DCM (25 mL) and wash with 1M HCl (2 x 20 mL), followed by brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the Boc-protected sulfonyl fluoride, which is often pure enough for the next step. If necessary, purify by silica gel chromatography.

Part B: Coupling of Boc-Protected Sulfonyl Fluoride

  • Procedure:

    • Follow the procedure outlined in Protocol 1 , using the Boc-protected 3-amino-5-methylbenzenesulfonyl fluoride as the starting material. The reaction can often be performed at a slightly higher temperature (e.g., 80 °C) if needed, as the Boc-group is thermally stable.

Part C: Boc-Deprotection

  • Reagents & Materials:

    • Boc-protected sulfonamide (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Step-by-Step Procedure:

    • Dissolve the purified Boc-protected sulfonamide in DCM (e.g., 0.1 M concentration).

    • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v solution of TFA in DCM).

    • Stir at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS.

    • Workup: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Re-dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic (to neutralize any remaining acid).

    • Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final, deprotected sulfonamide product.

Data Summary & Optimization

Successful sulfonamide synthesis via sulfonyl fluoride coupling is highly dependent on the interplay of several key parameters. The table below summarizes these variables and provides guidance for optimization.

ParameterCondition / ReagentRationale & Optimization NotesRelevant Sources
Activation Ca(NTf₂)₂Excellent general-purpose Lewis acid for activating the S-F bond. Use 1.0 equivalent for optimal results. In some cases with highly electron-deficient sulfonyl fluorides, it may not be necessary.[1][5][6]
HOBt / Silicon AdditivesA catalytic system that is particularly effective for sterically hindered substrates. May offer an alternative when Lewis acid methods are suboptimal.[7]
Solvent tert-Amyl AlcoholSterically hindered alcohol that provides good solubility and minimizes side reactions. Other hindered alcohols like hexafluoroisopropanol (HFIP) can also be effective.[1][5]
THF, MeCNPolar aprotic solvents. Generally less effective for the Ca(NTf₂)₂ system, leading to lower conversions.[1] May be suitable for other methods.[4][8]
Base Amine (as reagent)For the Ca(NTf₂)₂ method, an excess of the amine nucleophile (2.0 equiv) often serves as the base to neutralize the generated acid.[1]
DABCOAn excellent non-nucleophilic organic base, shown to be highly effective in related SuFEx reactions.[9] Consider adding 1.1-1.5 equivalents if the amine is precious or if its salt is used.[9]
Triethylamine (Et₃N)Standard organic base, suitable for protection steps and some coupling variants.[10]
Temperature 60 - 80 °CA good starting range for most couplings. Less reactive amines or sterically hindered substrates may require higher temperatures.[1][5]
Room TemperaturePossible for highly activated sulfonyl fluorides or very nucleophilic amines, especially with potent activation systems like Ca(NTf₂)₂/DABCO.[9][9]

References

  • A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters. [Link]

  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. ResearchGate. [Link]

  • Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Publications. [Link]

  • Palladium-Catalyzed Remote Hydrosulfonamidation of Alkenes: Access to Primary N-Alkyl Sulfamides by the SuFEx Reaction. Journal of the American Chemical Society. [Link]

  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. National Institutes of Health (NIH). [Link]

  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Royal Society of Chemistry. [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. National Institutes of Health (NIH). [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. [Link]

  • Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds. ACS Catalysis. [Link]

  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Semantic Scholar. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • A Strategy for the Synthesis of Sulfonamides on DNA. Organic Letters. [Link]

  • Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]

  • Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. Organic Process Research & Development. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

Sources

Application Notes and Protocols for 3-Amino-5-methylbenzenesulfonyl Fluoride in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Resurgence of Covalent Modulators and the Unique Role of Sulfonyl Fluorides

In the landscape of modern drug discovery, the strategic use of covalent inhibitors is undergoing a significant renaissance. Once sidelined due to concerns about off-target toxicity, the ability to form a stable, covalent bond with a biological target is now recognized as a powerful approach to achieve high potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable to non-covalent binders.[1][2] Within the arsenal of electrophilic "warheads" available to medicinal chemists, sulfonyl fluorides (SFs) have emerged as a privileged class.[3] Unlike traditional covalent modifiers that primarily target the nucleophilic thiol of cysteine residues, sulfonyl fluorides exhibit a broader reactivity profile, capable of engaging a wider range of amino acids including serine, threonine, lysine, and tyrosine.[3][4] This expanded targeting scope significantly broadens the portion of the proteome that can be addressed with covalent therapeutics.[5]

The reactivity of sulfonyl fluorides is exquisitely sensitive to the local microenvironment of a protein's binding site.[6] This "context-dependent" reactivity, often referred to as Sulfur Fluoride Exchange (SuFEx) click chemistry, means that while they are relatively stable in aqueous environments, their reactivity is catalytically enhanced by the specific arrangement of residues within a folded protein.[6][7] This inherent property provides a basis for achieving high target selectivity. This application note provides a detailed guide for the use of 3-Amino-5-methylbenzenesulfonyl fluoride as a versatile scaffold in drug discovery screening campaigns. The presence of the amino group provides a crucial synthetic handle for the creation of diverse chemical libraries, while the sulfonyl fluoride serves as the reactive warhead for covalent targeting.

The Scaffold: 3-Amino-5-methylbenzenesulfonyl Fluoride

3-Amino-5-methylbenzenesulfonyl fluoride is a trifunctional building block that serves as an excellent starting point for the generation of covalent fragment libraries. Each component of the molecule plays a distinct role:

  • The Sulfonyl Fluoride (-SO₂F): This is the electrophilic "warhead" that will form a covalent bond with nucleophilic residues on the target protein. Its reactivity is tunable based on the electronic properties of the aromatic ring.

  • The Aromatic Ring: The benzene ring provides a rigid scaffold for the presentation of the other functional groups and can participate in binding interactions with the target protein. The methyl group at the 5-position will influence the scaffold's lipophilicity and steric profile.

  • The Amino Group (-NH₂): Located at the 3-position, this primary amine is a versatile synthetic handle. It allows for the facile attachment of a wide variety of fragments and pharmacophores through well-established amide bond formation chemistry, enabling the rapid generation of a library of diverse compounds for screening.[4]

The overall strategy involves using the 3-amino-5-methylbenzenesulfonyl fluoride core to build a library of candidate covalent inhibitors. This library can then be screened to identify compounds that exhibit desired activity against a protein of interest.

Core Principle of Library Synthesis

The generation of a screening library from 3-amino-5-methylbenzenesulfonyl fluoride typically involves the acylation of the amino group with a diverse set of carboxylic acids. This creates a library of amides, where the variability is introduced in the R-group. This approach allows for the exploration of a wide chemical space around the core scaffold.

Experimental Workflows and Protocols

The application of 3-Amino-5-methylbenzenesulfonyl fluoride in a drug discovery campaign can be conceptualized as a multi-stage process, moving from initial hit identification to comprehensive characterization and target validation.

Workflow Overview

G cluster_0 Library Generation cluster_1 Screening & Hit ID cluster_2 Hit Validation cluster_3 Selectivity & Target ID A 3-Amino-5-methyl- benzenesulfonyl fluoride C Amide Coupling A->C B Diverse Carboxylic Acids B->C D Fragment Library C->D E High-Throughput Biochemical Screen D->E F Primary Hits E->F G IC50 Determination F->G H Jump Dilution Assay (Covalent Confirmation) G->H I Validated Covalent Hits H->I J Activity-Based Protein Profiling (ABPP) I->J K Target Identification (Mass Spectrometry) J->K L Selective Covalent Inhibitor K->L

Caption: A general workflow for the application of 3-Amino-5-methylbenzenesulfonyl fluoride in drug discovery.

PART 1: Primary Screening for Hit Identification

The initial step is to screen the generated library against the protein of interest to identify "hits" - compounds that modulate the protein's activity. A robust, high-throughput biochemical assay is essential for this stage.[8]

Protocol: High-Throughput Fluorescence-Based Activity Assay

This protocol describes a generic fluorescence-based assay. The specific substrate and buffer conditions should be optimized for the target enzyme.

Materials:

  • Target enzyme

  • Fluorogenic substrate for the target enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • 3-Amino-5-methylbenzenesulfonyl fluoride-derived library compounds (10 mM stocks in DMSO)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Methodology:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each library compound into the wells of a 384-well plate. For the positive control (no inhibition) and negative control (full inhibition, if a known inhibitor exists), dispense 50 nL of DMSO.

  • Enzyme Addition: Add 10 µL of the target enzyme solution (at 2x the final desired concentration) to all wells.

  • Pre-incubation: Gently mix the plate and incubate for a pre-determined time (e.g., 30 minutes) at room temperature. This allows the covalent inhibitors to react with the enzyme.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate solution (at 2x the final desired concentration) to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 15 minutes) at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the controls and identify compounds that show significant inhibition of the enzyme activity.

PART 2: Hit Validation and Confirmation of Covalent Mechanism

Primary hits must be validated to confirm their activity and to determine if they are acting through the intended covalent mechanism.

Protocol: IC₅₀ Determination with Pre-incubation

This protocol assesses the potency of the hit compounds. The pre-incubation time is a critical variable for covalent inhibitors.

Materials:

  • Validated hit compounds

  • Same materials as the primary screen

Methodology:

  • Serial Dilution: Prepare a serial dilution series for each hit compound (e.g., 11 points, 1:3 dilution starting from 100 µM).

  • Assay Procedure: Follow the same procedure as the primary screen, but with the serially diluted compounds. It is advisable to test different pre-incubation times (e.g., 15, 30, and 60 minutes) to observe time-dependent inhibition, a hallmark of covalent binders.[8]

  • Data Analysis: Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each pre-incubation time. A decrease in IC₅₀ with increasing pre-incubation time is indicative of covalent modification.

Pre-incubation TimeIC₅₀ of Hit Compound X
15 minutes12.5 µM
30 minutes5.2 µM
60 minutes1.8 µM
Protocol: Jump Dilution Assay to Confirm Irreversibility

This assay directly assesses the reversibility of inhibition. If a compound is a true covalent inhibitor, its effect should persist even after significant dilution.[8]

Materials:

  • Validated hit compound

  • Target enzyme

  • Assay buffer

  • Fluorogenic substrate

Methodology:

  • High Concentration Incubation: Incubate the target enzyme with a high concentration of the hit compound (e.g., 10x IC₅₀) for 60 minutes. As a control, incubate the enzyme with DMSO.

  • Dilution: Dilute the enzyme-inhibitor mixture and the enzyme-DMSO control 100-fold into the assay buffer. This "jump dilution" reduces the concentration of the free inhibitor to a level where it should have minimal activity if it were a reversible binder.

  • Activity Measurement: Immediately after dilution, add the fluorogenic substrate and measure the enzyme activity.

  • Data Analysis: Compare the activity of the enzyme pre-incubated with the inhibitor to the DMSO control. If the inhibition is maintained after dilution, it confirms an irreversible (or very slowly reversible) covalent mechanism.

PART 3: Assessing Selectivity and Target Identification

A crucial step in developing a covalent inhibitor is to understand its selectivity across the proteome. Activity-based protein profiling (ABPP) is a powerful technique for this purpose.[9] For novel screening campaigns where the target may not be known (agnostic screening), this approach can also be used for target identification.[6][10]

Conceptual Pathway for Target Engagement

G A 3-Amino-5-methyl- benzenesulfonyl fluoride Derivative (Probe) C Non-covalent Binding Complex A->C B Target Protein (with nucleophilic residue) B->C E Nucleophilic Residue (e.g., Ser, Tyr, Lys) B->E D Covalent Adduct (Inhibition of Activity) C->D SuFEx Reaction

Caption: Covalent modification of a target protein by a 3-Amino-5-methylbenzenesulfonyl fluoride derivative.

Protocol: Competitive Activity-Based Protein Profiling (ABPP)

This protocol uses a broad-spectrum covalent probe to assess the selectivity of a hit compound in a complex biological sample like a cell lysate.

Materials:

  • Validated covalent hit

  • Cell lysate (e.g., from HEK293T cells)

  • Broad-spectrum activity-based probe with a reporter tag (e.g., a fluorophosphonate-alkyne probe for serine hydrolases)

  • Click chemistry reagents (e.g., azide-fluorophore, copper sulfate, TBTA, sodium ascorbate)

  • SDS-PAGE materials and fluorescence gel scanner

Methodology:

  • Lysate Preparation: Prepare a clarified cell lysate and determine the protein concentration.

  • Inhibitor Incubation: Pre-incubate aliquots of the cell lysate with varying concentrations of the validated hit compound for 1 hour at 37°C. Include a DMSO control.

  • Probe Labeling: Add the broad-spectrum alkyne-functionalized probe to each lysate aliquot and incubate for another 30 minutes. The probe will label the active sites of its target proteins that have not been blocked by the hit compound.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent reporter (e.g., a rhodamine-azide) to the probe-labeled proteins.

  • SDS-PAGE Analysis: Separate the labeled proteins by SDS-PAGE.

  • Visualization: Scan the gel using a fluorescence scanner. The disappearance of a fluorescent band in the inhibitor-treated lanes compared to the DMSO control indicates that the hit compound is engaging that specific protein.

  • Target Identification (Optional): The protein band of interest can be excised from the gel and identified using mass spectrometry-based proteomics.

Conclusion

3-Amino-5-methylbenzenesulfonyl fluoride is a valuable and versatile starting point for the discovery of novel covalent inhibitors. Its inherent chemical properties, particularly the tunable reactivity of the sulfonyl fluoride warhead and the synthetic tractability of the amino group, make it an ideal scaffold for constructing diverse fragment libraries. The systematic application of the screening, validation, and profiling protocols outlined in this document will enable researchers to identify and characterize potent and selective covalent modulators for a wide range of biological targets, ultimately accelerating the drug discovery process.

References

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery - ChemRxiv. (n.d.).
  • Zheng, Q., Woehl, J. L., Kitamura, S., Santos-Martins, D., Smedley, C. J., Li, G., ... & Sharpless, K. B. (2019). Agnostic Screening of Sulfonyl Fluoride Fragments to Generate Selective Covalent Inhibitors. Synfacts, 15(12), 1335.
  • Bebesi, Á., Mádai, M., Bíró, J., Németh, K., Váczy, K. Z., Klebovich, I., ... & Kékesi, L. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6431.
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650-2659.
  • Evans, M. J., & Cravatt, B. F. (2006). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future medicinal chemistry, 2(6), 999-1014.
  • Woehl, J. L., Zheng, Q., Kitamura, S., Santos-Martins, D., Smedley, C. J., Li, G., ... & Sharpless, K. B. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences, 116(38), 18808-18814.
  • Tuley, A., & Fast, W. (2018). The current toolbox for covalent inhibitors: from hit identification to drug discovery. Journal of the American Chemical Society, 140(25), 7668-7679.
  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from [Link]

  • Bebesi, Á., Mádai, M., Bíró, J., Németh, K., Váczy, K. Z., Klebovich, I., ... & Kékesi, L. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. ResearchGate. Retrieved from [Link]

  • Am Ende, C. W., & Sharpless, K. B. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Accounts of Chemical Research.

Sources

Catalytic requirements for 3-Amino-5-methylbenzenesulfonyl fluoride SuFEx reactions

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Catalytic Strategies for 3-Amino-5-methylbenzenesulfonyl Fluoride in SuFEx Click Chemistry

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry methodology, enabling the robust synthesis of complex molecules through the highly stable S(VI)-F hub[1]. However, deploying bifunctional substrates such as 3-Amino-5-methylbenzenesulfonyl fluoride (CAS: 2172163-54-9)[2] presents unique chemoselectivity challenges. This application note details the catalytic requirements necessary to selectively activate the electrophilic sulfonyl fluoride group without triggering unwanted self-condensation or cross-reactivity from the internal nucleophilic aniline moiety.

The Bifunctional Challenge: Mechanistic Insights

3-Amino-5-methylbenzenesulfonyl fluoride features a remarkable dichotomy: it houses an electron-rich, nucleophilic 3-amino group and a highly electrophilic, yet thermodynamically stable, sulfonyl fluoride group.

Unlike sulfonyl chlorides, which are prone to hydrolysis and homolytic cleavage, the S-F bond in sulfonyl fluorides boasts a homolytic bond dissociation energy of approximately 90.5 kcal/mol[3]. The cleavage of the S-F bond is entirely heterolytic, rendering the molecule highly resistant to reduction and thermodynamically stable in demanding environments[4]. Because the S-F bond is virtually inert under uncatalyzed conditions, the 3-amino group will not spontaneously attack the sulfonyl fluoride of a neighboring molecule at room temperature. This kinetic stability allows researchers to strictly dictate the reaction pathway through precise catalyst selection.

Catalyst Selection and Causality

To orchestrate selective transformations with 3-Amino-5-methylbenzenesulfonyl fluoride, the catalyst must lower the activation energy for the desired external nucleophile while leaving the internal aniline unactivated.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is an organosuperbase with a pKaH of 24.3 in MeCN[5]. It is the workhorse for classical SuFEx reactions involving aryl silyl ethers. Causality: DBU coordinates with the silicon atom of the silyl ether, forming a hypervalent silicate intermediate. This intermediate exhibits a profound thermodynamic affinity for fluoride. Because DBU selectively activates the Si-O bond rather than deprotonating the weakly acidic aniline, it drives chemoselective S-O coupling, leaving the 3-amino group completely intact.

  • BTMG (Barton's Base) + HMDS: This synergistic combination drives "Accelerated SuFEx"[6]. Causality: BTMG catalyzes the in situ formation of reactive TMS-ethers from free alcohols using Hexamethyldisilazane (HMDS). This bypasses the need to pre-synthesize silyl ethers. The low catalyst loading (typically 5-20 mol%) and rapid kinetics outcompete any potential S-N self-condensation[6].

  • Bifluoride Salts (e.g., [K(18-crown-6)][FHF]): Causality: Unlike DBU or BEMP, the bifluoride ion [FHF]− is an acidic catalyst[7]. When F- acts as a leaving group, it forms a highly stable 4-electron-3-center symmetric [F−H−F]− ion[3]. This acidic environment is ideal for substrates where strong bases might trigger unwanted deprotonation or side reactions, allowing for highly active, low-loading catalysis[7].

  • BEMP: A highly basic phosphazene superbase. Causality: BEMP is significantly stronger than DBU. If the synthetic goal is to intentionally polymerize 3-Amino-5-methylbenzenesulfonyl fluoride into a polysulfonamide, BEMP will aggressively activate both the S-F bond and the aniline, driving rapid S-N self-condensation[5].

Quantitative Catalyst Profiling

The following table summarizes the catalytic parameters required to direct the reactivity of 3-Amino-5-methylbenzenesulfonyl fluoride.

Catalyst SystemCatalyst TypepKaH (MeCN)Typical LoadingTarget NucleophileChemoselectivity Profile for Bifunctional Hub
DBU Amidine Superbase24.310–20 mol%Aryl Silyl EthersHigh: Exclusively forms S-O bonds; internal aniline remains unreacted.
BTMG + HMDS Guanidine Base~23.55.0 mol%Free Aryl/Alkyl AlcoholsHigh: Rapid in situ TMS-ether formation outcompetes aniline reactivity.
[FHF]− Salts Acidic BifluorideN/A (Acidic)1–5 mol%Silyl Ethers / PolymersVariable: Excellent for avoiding base-catalyzed degradation; high turnover.
BEMP Phosphazene27.65–10 mol%Internal AnilineLow (Intentional): Drives S-N self-condensation to form polysulfonamides.

Validated Experimental Protocols

Protocol A: DBU-Catalyzed Chemoselective S-O Coupling (Classical SuFEx)

Objective: Selectively couple 3-Amino-5-methylbenzenesulfonyl fluoride with an external aryl silyl ether without polymerizing the substrate.

  • Preparation: In an oven-dried, argon-purged reaction vial, dissolve 3-Amino-5-methylbenzenesulfonyl fluoride (1.0 equiv, 0.5 mmol) and the target aryl silyl ether (1.1 equiv, 0.55 mmol) in 2.0 mL of anhydrous Acetonitrile (MeCN). Causality: MeCN is a polar aprotic solvent that stabilizes the highly polarized transition state of the fluoride exchange without acting as a competing nucleophile.

  • Catalysis: Add DBU (0.2 equiv, 10 mol%) dropwise via microsyringe. Stir the reaction mixture at room temperature.

  • Self-Validating Checkpoint: After 2 hours, withdraw a 10 µL aliquot, dilute in CD3​CN , and acquire a rapid 19F NMR spectrum. The system is self-validating: successful coupling is confirmed by the complete disappearance of the S(VI)-F singlet (typically +50 to +60 ppm) and the emergence of the Me3​Si−F byproduct doublet at approximately -157 ppm.

  • Workup: Quench the reaction by filtering through a short pad of silica gel to remove the DBU catalyst. Concentrate under reduced pressure. The resulting aryl sulfonate will feature an untouched 3-amino group ready for downstream functionalization.

Protocol B: BTMG-Catalyzed Accelerated SuFEx with Free Alcohols

Objective: Direct coupling with free alcohols bypassing silyl ether pre-synthesis[6].

  • Preparation: Combine 3-Amino-5-methylbenzenesulfonyl fluoride (1.0 equiv, 0.5 mmol) and a free aryl or primary alkyl alcohol (1.1 equiv, 0.55 mmol) in 2.0 mL of anhydrous MeCN.

  • Catalysis: Add Hexamethyldisilazane (HMDS) (1.1 equiv) followed by BTMG (0.05 equiv, 5.0 mol%).

  • Reaction: Stir at room temperature for 15–30 minutes. Causality: The synergistic effect between BTMG and HMDS rapidly generates the reactive TMS-ether intermediate in situ, utilizing the thermodynamic driving force of Si-F bond formation to accelerate the click reaction[6].

  • Self-Validating Checkpoint: This reaction generates volatile byproducts ( NH3​ , Me3​Si−F , TMS−OH , and BTMG)[6]. Reaction completion can be visually validated by the cessation of micro-bubble evolution ( NH3​ gas), corroborated by LC-MS showing the exact mass of the target sulfonate.

  • Workup: Apply reduced pressure (rotary evaporation) to remove all volatile side products. In line with click chemistry principles, this leaves the highly pure product without the need for extensive column chromatography[6].

Pathway Visualization

The following diagram maps the divergent, catalyst-controlled reaction pathways of the bifunctional 3-Amino-5-methylbenzenesulfonyl fluoride hub.

SuFEx_Catalysis Substrate 3-Amino-5-methylbenzenesulfonyl fluoride (Bifunctional Hub) Cat_DBU DBU (10-20 mol%) + Aryl Silyl Ether Substrate->Cat_DBU Pathway A Cat_BTMG BTMG (5 mol%) + HMDS + Free Alcohol Substrate->Cat_BTMG Pathway B Cat_BEMP BEMP / Heat (No external nucleophile) Substrate->Cat_BEMP Pathway C Prod_SO Aryl Sulfonate (Chemoselective S-O) Cat_DBU->Prod_SO Si-F driving force Prod_Alkyl Alkyl/Aryl Sulfonate (Accelerated S-O) Cat_BTMG->Prod_Alkyl in situ TMS-ether Prod_Poly Polysulfonamide (S-N Polymerization) Cat_BEMP->Prod_Poly Base-driven self-condensation

Divergent SuFEx catalytic pathways for 3-Amino-5-methylbenzenesulfonyl fluoride.

References

  • Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory.[Link]

  • Click Chemistry * Sharpless Lab * The Scripps Research Institute. Scripps Research. [Link]

  • Sulfur fluoride exchange. NIH PMC.[Link]

  • SIOC made progress on Sulfur(VI) Fluoride Exchange(SuFEx) Chemistry. Chinese Academy of Sciences Shanghai Branch. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-Amino-5-methylbenzenesulfonyl Fluoride Solubility in Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling to integrate next-generation SuFEx (Sulfur Fluoride Exchange) probes into biological assays. A pervasive pain point is the poor aqueous solubility of 3-Amino-5-methylbenzenesulfonyl fluoride (AMBSF) .

This guide dissects the physicochemical causality behind this issue and provides self-validating protocols to rescue your assays, ensuring your covalent probes reach their targets without precipitating out of solution.

The Causality of AMBSF Insolubility

Many researchers assume AMBSF will behave like the ubiquitous protease inhibitor AEBSF, which is1[1]. This is a critical structural misconception.

AEBSF possesses an aliphatic amine with a pKa of ~9.5, meaning it is fully protonated and positively charged at physiological pH (7.4), conferring excellent aqueous solubility[1]. Conversely, AMBSF is an aniline derivative. The aromatic amine has a much lower pKa (~4.5). At pH 7.4, AMBSF is entirely neutral. The combination of this uncharged state, the hydrophobic benzene ring, and the lipophilic methyl group renders AMBSF highly hydrophobic. It behaves much more like the notoriously 2[2]. When introduced directly into aqueous buffers, AMBSF experiences "solvent shock," leading to rapid nucleation and precipitation.

Diagnostic Workflow

Before altering your assay parameters, follow this logical troubleshooting tree to identify the root cause of the precipitation.

Troubleshooting A Issue: AMBSF Precipitation B Check Stock Solvent A->B C Is stock in 100% Anhydrous DMSO? B->C D Reconstitute in Anhydrous DMSO C->D No E Check Final Assay Concentration C->E Yes F Is final AMBSF > 500 µM? E->F G Titrate down or use Formulation F->G Yes H Check Order of Addition F->H No I Added rapidly to cold buffer? H->I J Add dropwise to ambient buffer with rapid vortexing I->J Yes

Diagnostic workflow for resolving AMBSF precipitation in aqueous assays.

Comparative Physicochemical Data

To properly design your assay, you must respect the physical limits of your probe. The table below summarizes the critical parameters of common sulfonyl fluorides to guide your solvent choices.

ProbeStructural ClassCharge at pH 7.4Aqueous Solubility LimitAqueous Half-Life (pH 7.4-7.5)
AEBSF Aliphatic Amine+1~25 mg/mL>6 months (pH <7)[1]
PMSF BenzylNeutralInsoluble (<0.1 mg/mL)~55 min[3]
AMBSF Aromatic Amine (Aniline)Neutral<0.5 mg/mL~4-5 hours[4]
Troubleshooting FAQs

Q: I added my AMBSF stock to the assay buffer, and it immediately turned cloudy. Is the probe ruined? A: Yes, for that specific reaction. The cloudiness indicates macroscopic precipitation. Once precipitated, the sulfonyl fluoride warhead is physically sequestered from your target protein and will slowly undergo non-productive hydrolysis. Sulfonyl fluorides rely on proximity-enhanced SuFEx reactions with specific nucleophilic residues5[5]. If the probe is in a solid state, target engagement is impossible. You must discard the mixture and prepare a new assay using the drop-wise integration method (see Protocol 1).

Q: Can I just increase the DMSO concentration in my assay to keep it soluble? A: Only up to a point. While AMBSF requires 4[4], most biochemical assays (especially live-cell or sensitive enzymatic assays) cannot tolerate >2-5% DMSO without suffering from protein denaturation or cellular toxicity. If your required AMBSF concentration causes precipitation at 5% DMSO, you must transition to a micellar formulation (see Protocol 2).

Q: My SuFEx labeling efficiency is very low, even when the solution looks clear. Why? A: You may be experiencing competitive hydrolysis. While 3-amino substituted benzenesulfonyl fluorides have an improved 4[4] compared to unsubstituted variants, they still degrade. If you prepared your working solution in aqueous buffer and let it sit on ice for an hour before adding your protein, a significant fraction of the warhead has already hydrolyzed. Always add the probe to the target protein solution immediately prior to the required incubation period.

Validated Experimental Protocols

SuFEx_Mechanism S1 Anhydrous AMBSF Stock (DMSO) S2 Micellar Dispersion (PEG300/Tween-80) S1->S2 Formulation S3 Aqueous Assay Integration S2->S3 Dropwise Addition S4 Proximity-Enhanced SuFEx Reaction S3->S4 Target Binding S5 Covalent Labeling (Tyr, Lys, Ser, His) S4->S5 Fluoride Leaving Group

Solubilization and SuFEx labeling workflow for hydrophobic sulfonyl fluorides.

Protocol 1: Standard Anhydrous Preparation & Drop-Wise Integration

Purpose: For standard in vitro biochemical assays requiring <500 µM AMBSF. Causality: Using anhydrous DMSO prevents premature hydrolysis. Drop-wise addition with rapid vortexing prevents localized high concentrations of the probe, mitigating nucleation.

  • Stock Preparation: Dissolve lyophilized AMBSF in 100% anhydrous DMSO to create a 50 mM stock. Moisture-contaminated DMSO will rapidly degrade the sulfonyl fluoride.

  • Aliquot & Store: Store aliquots at -20°C in desiccated, inert-gas-purged tubes. Avoid freeze-thaw cycles.

  • Assay Setup: Prepare your target protein in the aqueous assay buffer (e.g., PBS, pH 7.4) and bring it to room temperature. Cold buffers decrease solubility and promote precipitation.

  • Integration: While vortexing the protein solution at a moderate speed, add the AMBSF stock drop-wise directly into the vortex center (not on the tube wall).

  • Incubation: Incubate immediately. Limit the total DMSO concentration in the final assay to ≤2%. Self-Validation Check: The final solution should remain optically clear (measure absorbance at 600 nm; should be <0.05) for the duration of your incubation.

Protocol 2: Micellar Formulation for High-Concentration Assays

Purpose: For cell-based or in vivo assays requiring high concentrations (1-5 mM) where DMSO limits are strict. Causality: Utilizing a co-solvent system (PEG300 and Tween-80) creates a micellar dispersion. The hydrophobic AMBSF partitions into the hydrophobic core of the micelles, preventing macroscopic precipitation while remaining bioavailable for cellular penetration and SuFEx cross-linking, a technique commonly6[6].

  • Primary Stock: Prepare a 100 mM stock of AMBSF in anhydrous DMSO.

  • Co-Solvent Mixing: In a clean tube, combine 50 µL of the AMBSF DMSO stock with 400 µL of PEG300. Pipette vigorously until completely clear and homogenous.

  • Surfactant Addition: Add 50 µL of Tween-80 to the DMSO/PEG300 mixture. Mix thoroughly until the solution is optically clear.

  • Aqueous Dilution: Slowly add 500 µL of ddH2O (or assay buffer) to the mixture while vortexing continuously.

  • Application: This yields a 1 mL working solution (5 mM AMBSF in 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Water). Use this formulated solution immediately in your downstream assay to ensure maximum SuFEx reactivity. Self-Validation Check: Dynamic Light Scattering (DLS) or visual inspection against a dark background should confirm a lack of macroscopic particulates.

References
  • Sigma-Aldrich. "Protease Inhibitor Panel (INHIB1) - Technical Bulletin". 1

  • Selleck Chemicals. "PMSF | Serine Protease inhibitor | CAS 329-98-6". 6

  • Sigma-Aldrich. "PMSF Phenylmethylsulfonyl fluoride 329-98-6". 2

  • Wikipedia. "PMSF". 3

  • MDPI. "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening".4

  • ACS Publications. "Clickable Multitargeting Cross-Linkers Based on SuFEx for In Vivo Cross-Linking Mass Spectrometry". 5

Sources

How to reduce off-target reactivity of 3-Amino-5-methylbenzenesulfonyl fluoride probes

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Off-Target Reactivity and Enhancing Specificity

Welcome, researchers, to the technical support center for 3-amino-5-methylbenzenesulfonyl fluoride and related sulfonyl fluoride (SF) probes. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to address the common challenge of off-target reactivity. This resource will help you troubleshoot unexpected results and proactively design experiments to achieve higher selectivity and confidence in your findings.

Introduction: The Power and Peril of Sulfonyl Fluoride Probes

This guide is structured to provide both reactive troubleshooting solutions and proactive strategies for enhancing the specificity of your 3-amino-5-methylbenzenesulfonyl fluoride probes.

Troubleshooting Guide: Addressing Common Off-Target Issues

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My western blot or proteomic analysis shows that my 3-amino-5-methylbenzenesulfonyl fluoride probe is labeling multiple proteins, leading to a high background signal. What are the likely causes and how can I fix it?

Answer: High background and multiple protein labeling are classic signs of off-target reactivity. This can stem from several factors, including excessive probe concentration, overly long incubation times, or the intrinsic reactivity of the probe itself. Here’s a systematic approach to troubleshoot this issue:

Immediate Remediation Steps:

  • Optimize Probe Concentration: The simplest and often most effective first step is to perform a dose-response experiment. Titrate your probe concentration down to the lowest level that still provides a robust signal for your target of interest. Using high micromolar concentrations of covalent probes should be avoided as it increases the risk of off-target engagement.[4]

  • Reduce Incubation Time: Covalent probe binding is time-dependent.[5][6] Shorten the incubation time to a point where on-target labeling is sufficient, but off-target labeling is minimized. A time-course experiment will be crucial to determine the optimal window.

  • Incorporate Blocking Steps: If you are working with complex biological samples like cell lysates, pre-blocking with a generic protein like Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites.[7]

  • Adjust Buffer Conditions: Non-specific binding can be influenced by ionic strength and pH.[7]

    • Increase Salt Concentration: Adding NaCl (e.g., 150-300 mM) to your buffer can disrupt non-specific electrostatic interactions.[7]

    • Optimize pH: Ensure your buffer pH is appropriate for your target protein's activity and stability. Deviations can lead to protein unfolding and exposure of previously buried reactive residues.

Experimental Protocol: Probe Concentration and Incubation Time Optimization

  • Preparation: Prepare a series of dilutions of your 3-amino-5-methylbenzenesulfonyl fluoride probe, for example, ranging from 100 µM down to 100 nM.

  • Incubation: For each concentration, set up multiple identical samples of your protein lysate or cell culture. Incubate for varying time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).

  • Analysis: Analyze the samples by western blot or mass spectrometry.

  • Evaluation: Identify the concentration and time point that give the best signal-to-noise ratio for your target protein.

Question 2: Mass spectrometry analysis reveals my probe is labeling multiple amino acid residues on my target protein and on other proteins. How can I determine which are the true, functionally relevant sites?

Answer: This is a critical question of target validation. The presence of multiple labeling sites necessitates a deeper investigation to distinguish between functionally relevant covalent engagement and stochastic labeling.

Strategies for Target and Site Validation:

  • Competition Experiments: This is the gold standard for demonstrating specific binding.

    • Protocol: Pre-incubate your sample with a known, non-covalent inhibitor or substrate of your target protein before adding your sulfonyl fluoride probe. A specific interaction will show a significant reduction in probe labeling at the true target site, while non-specific labeling will remain unchanged.

  • Mutational Analysis: If you have a hypothesis about the specific amino acid residue your probe should be targeting, you can perform site-directed mutagenesis.

    • Protocol: Mutate the putative target residue (e.g., Tyrosine to Phenylalanine or Lysine to Arginine). The loss of probe labeling in the mutant protein provides strong evidence for specific engagement at that site.

  • Kinetic Analysis: A high-quality covalent probe should exhibit saturable binding kinetics. This can be assessed by determining the inactivation rate constant (k_inact) and the inhibition constant (K_i).[8][9] A probe with a favorable k_inact/K_i ratio for the intended target over other proteins is more likely to be selective.[10][11]

Workflow for a Competition Experiment

G cluster_0 Control Arm cluster_1 Competition Arm a Protein Sample b Add SF Probe a->b c Incubate b->c d Analyze Labeling c->d k Compare Results d->k High Signal e Protein Sample f Add Non-covalent Inhibitor e->f g Pre-incubate f->g h Add SF Probe g->h i Incubate h->i j Analyze Labeling i->j j->k Reduced Signal

Caption: Workflow for a competition experiment to validate specific probe binding.

Proactive Strategies for Selectivity Enhancement

Beyond troubleshooting, the most robust approach is to design your experiments and probes for maximal selectivity from the outset.

1. Probe Design and Modification:

The structure of the sulfonyl fluoride probe itself is a key determinant of its selectivity.

  • Steric Hindrance: Increasing the steric bulk around the electrophilic sulfonyl fluoride warhead can improve selectivity by sterically excluding off-targets while retaining engagement with the intended target.[5][6][12][13] For example, introducing bulky groups like a tert-butyl ester near the reactive center has been shown to dramatically reduce the number of off-target proteins.[5][6][12]

  • Electronic Tuning: The reactivity of aryl sulfonyl fluorides can be predictably modulated by adjusting the electronic properties of the aromatic ring.[14] Electron-withdrawing groups will generally increase the electrophilicity and reactivity of the sulfonyl fluoride, while electron-donating groups will decrease it. This allows for fine-tuning the probe's reactivity to match the nucleophilicity of the target residue.

Table 1: Relative Reactivity of Nucleophilic Amino Acids with Sulfonyl Fluorides

Amino AcidRelative ReactivityAdduct StabilityNotes
CysteineVery HighUnstableThe resulting thiosulfonate ester adduct is often unstable and can collapse.[14][15][16]
TyrosineHighStableA common target for SF probes, with reactivity enhanced by proximal basic residues.[17][18]
LysineModerateStableThe reactivity is dependent on the pKa of the ε-amino group.[14][17]
HistidineModerateStableReactivity is context-dependent within the protein microenvironment.[3][15]
Serine/ThreonineLow to ModerateStableOften requires activation by the enzyme active site.[1]

Data synthesized from multiple sources.[14][15][16]

2. Leveraging Computational Tools:

The use of computational methods is becoming increasingly important for predicting and mitigating off-target effects.

  • Off-Target Prediction: Computational frameworks can screen small molecules against large databases of protein structures to predict potential off-target interactions.[19] This in silico screening can help prioritize which off-targets to test for experimentally.

  • Reactivity Prediction: Machine learning and deep learning models can predict the intrinsic reactivity of covalent compounds, helping to guide the design of probes with a more desirable reactivity profile.[20][21][22]

3. Advanced Experimental Designs:

  • Quantitative Irreversible Tethering (qIT): This method provides a comprehensive kinetic analysis to distinguish selective binders from pan-reactive compounds.[10][11] It allows for the simultaneous determination of K_i and k_inact, providing a more complete picture of a probe's selectivity.[8]

  • Chemoproteomic Profiling: Unbiased mass spectrometry-based chemoproteomics can be used to globally profile the targets of a sulfonyl fluoride probe in a complex biological system.[23] This can reveal the full spectrum of on- and off-targets, providing valuable information for probe optimization.

Frequently Asked Questions (FAQs)

Q1: Are sulfonyl fluoride probes stable in aqueous buffers?

A1: Generally, sulfonyl fluorides exhibit good stability in aqueous solutions, which is one of their advantages.[1] However, highly reactive probes can be susceptible to hydrolysis.[14] It is good practice to prepare stock solutions in an anhydrous solvent like DMSO and make fresh dilutions in aqueous buffer shortly before use.

Q2: My probe has a 3-amino-5-methylbenzenesulfonyl fluoride warhead. What does the amino group do?

A2: The amino and methyl groups on the benzene ring are electron-donating, which can modulate the electronic properties and therefore the reactivity of the sulfonyl fluoride. They can also provide additional interaction points within the target protein's binding pocket, potentially enhancing affinity and selectivity.

Q3: Can I use sulfonyl fluoride probes for in-cell or in-vivo experiments?

A3: Yes, sulfonyl fluoride probes have been successfully used in live cells.[18][24] Their stability and ability to cross cell membranes make them suitable for such applications. However, it is crucial to carefully assess for any potential cytotoxicity caused by the probe or its off-target effects.

Q4: My sulfonyl fluoride probe appears to be reacting with cysteine residues, but I read the adduct is unstable. What does this mean for my experiment?

A4: While sulfonyl fluorides react rapidly with cysteine, the resulting thiosulfonate ester is often unstable and can hydrolyze or undergo further reactions.[14][15][16] This means that while you may detect initial labeling of cysteine, it might not be a durable, long-lasting modification suitable for all downstream applications. If your intended target is a cysteine, other electrophiles like acrylamides might be more appropriate.

Q5: What is SuFEx chemistry and how does it relate to my sulfonyl fluoride probe?

A5: SuFEx, or Sulfur(VI) Fluoride Exchange, is a type of click chemistry that utilizes the reliable reactivity of sulfonyl fluorides.[2] Your probe's reaction with a nucleophilic amino acid is an example of a SuFEx reaction. This chemistry is valued for its specificity and efficiency in biological systems.

Logical Diagram of Troubleshooting Off-Target Reactivity

G cluster_exp_opt Experimental Optimization cluster_validation Target Validation cluster_probe_design Probe Re-design (Proactive) start High Off-Target Reactivity Observed opt_conc Titrate Probe Concentration start->opt_conc opt_time Shorten Incubation Time start->opt_time opt_buffer Adjust Buffer (pH, Salt) start->opt_buffer comp_exp Competition Assay opt_conc->comp_exp opt_time->comp_exp opt_buffer->comp_exp mut_ana Site-Directed Mutagenesis comp_exp->mut_ana sterics Increase Steric Bulk comp_exp->sterics If selectivity is still low mut_ana->sterics If selectivity is still low end Selective On-Target Labeling mut_ana->end If target site is confirmed electronics Tune Electronic Properties sterics->electronics electronics->end

Caption: A decision-making workflow for troubleshooting and mitigating off-target reactivity.

References

  • Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. (2022). ACS Chemical Biology. [Link]

  • High-Throughput Kinetic Analysis for Target-Directed Covalent Ligand Discovery. (2018). Angewandte Chemie International Edition. [Link]

  • Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. (2022). ACS Publications. [Link]

  • Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. (2021). ChemRxiv. [Link]

  • Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. (2022). PubMed. [Link]

  • High‐Throughput Kinetic Analysis for Target‐Directed Covalent Ligand Discovery. (2018). Angewandte Chemie. [Link]

  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. (2016). Organic & Biomolecular Chemistry. [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. (2021). ACS Chemical Biology. [Link]

  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. (2022). Analytical Chemistry. [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2022). Molecules. [Link]

  • Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. (2025). Journal of Chemical Information and Modeling. [Link]

  • Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. (2025). PubMed. [Link]

  • Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. (2025). R Discovery. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Toxicological Sciences. [Link]

  • Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. (2025). ResearchGate. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). Chemical Science. [Link]

  • Structure-based design and analysis of SuFEx chemical probes. (2020). Current Opinion in Chemical Biology. [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). Molecules. [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023). Journal of the American Chemical Society. [Link]

  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. (2015). ACS Chemical Biology. [Link]

  • Size-Dependent Target Engagement of Covalent Probes. (2025). Journal of Medicinal Chemistry. [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023). ACS Publications. [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (2024). MedChemComm. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). Journal of Medicinal Chemistry. [Link]

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). Journal of the American Society for Mass Spectrometry. [Link]

  • Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. (2019). ResearchGate. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (2025). CRISPR Medicine News. [Link]

  • Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. (2019). Methods in Enzymology. [Link]

  • The Dark Side of Fluorine. (2019). Journal of Medicinal Chemistry. [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020). Nicoya Lifesciences. [Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. (2012). Journal of the American Chemical Society. [Link]

  • Mechanism of Enhanced Fluoride Adsorption Using Amino-Functionalized Aluminum-Based Metal–Organic Frameworks. (2024). International Journal of Molecular Sciences. [Link]

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Purification methods for 3-Amino-5-methylbenzenesulfonyl fluoride reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of bifunctional molecules like 3-Amino-5-methylbenzenesulfonyl fluoride (CAS: 2172163-54-9).

The primary challenge in handling this compound lies in managing the orthogonal reactivities of its two functional groups: the basic primary amine (-NH2) and the electrophilic sulfonyl fluoride (-SO2F). While sulfonyl fluorides are generally stable electrophiles, they can undergo hydrolysis to form sulfonic acids under highly basic conditions or prolonged aqueous exposure [1][1]. Conversely, the amine group makes the molecule susceptible to protonation in acidic environments, drastically altering its solubility and chromatographic behavior.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

Purification & Quality Control Workflow

The following workflow illustrates the logical progression from crude reaction mixture to validated, pure product.

G Crude Crude Reaction Mixture (3-Amino-5-methylbenzenesulfonyl fluoride) Workup pH-Controlled Aqueous Workup (Sat. NaHCO3 / DCM, pH ~8) Crude->Workup OrgPhase Organic Phase (Intact Sulfonyl Fluoride) Workup->OrgPhase Extracts Product AqPhase Aqueous Phase (Salts & Sulfonic Acid) Workup->AqPhase Removes Salts Flash Flash Chromatography (Amine-Deactivated Silica) OrgPhase->Flash Load in DCM QC Quality Control via RPLC-UV (Impurity Profiling) Flash->QC Hexane/DCM Gradient Pure Pure Product (>98% Purity) QC->Pure Pass Specification

Workflow for the purification and quality control of 3-Amino-5-methylbenzenesulfonyl fluoride.

Troubleshooting Guides & FAQs

Q1: Why am I losing product during the aqueous workup?

The Causality: Product loss during extraction is almost always a pH-related solubility issue. The basic primary amine (-NH2) protonates at a low pH, converting the molecule into a water-soluble ammonium salt. If you attempt to compensate by making the aqueous phase too basic (pH > 10), the hydroxide ions will attack the electrophilic -SO2F group, hydrolyzing it into a highly polar, water-soluble sulfonic acid degradant.

The Protocol: pH-Controlled Aqueous Extraction To create a self-validating extraction system, you must maintain a "Goldilocks" pH of ~8.0.

  • Dilution: Dilute the crude reaction mixture in Dichloromethane (DCM) using approximately 10 mL of solvent per 1 mmol of theoretical yield.

  • Neutralization: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO3). This buffers the aqueous phase to pH ~8.0, ensuring the amine remains deprotonated (organic soluble) without triggering sulfonyl fluoride hydrolysis.

  • Extraction: Extract the aqueous layer twice with additional DCM to ensure complete recovery.

  • Validation: Spot both the organic and aqueous layers on a TLC plate. The UV-active product should be exclusively in the organic phase.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at a maximum bath temperature of 30°C to prevent thermal degradation.

Q2: How do I prevent streaking and poor resolution during silica gel chromatography?

The Causality: When isolating benzenesulfonyl fluorides, silica gel column chromatography utilizing a hexane/DCM eluent system is highly effective [2][2]. However, the free primary amine on this specific compound interacts strongly with the acidic silanol groups on standard silica gel. This acid-base interaction causes severe peak tailing, streaking, and co-elution with non-polar impurities.

The Protocol: Amine-Deactivated Flash Chromatography

  • Column Preparation: Slurry-pack the column using standard silica gel in a mixture of Hexane containing 1% (v/v) Triethylamine (Et3N).

  • Deactivation: Flush the packed column with 2-3 column volumes of the 1% Et3N/Hexane solution to fully neutralize the acidic silanol sites.

  • Loading: Dissolve the crude product in a minimal amount of DCM and carefully load it onto the column head.

  • Elution: Elute the product using a gradient of Hexane/DCM (e.g., 10:1 to 4:1 v/v). Critical Step: Supplement the eluent with 0.1% Et3N to maintain silica deactivation throughout the run.

  • Validation: Collect fractions and analyze via TLC (UV 254 nm). The product will elute as a tight, circular spot without trailing.

Q3: How can I accurately detect and quantify the hydrolyzed degradant?

The Causality: Even with perfect technique, trace amounts of the sulfonyl fluoride will hydrolyze into 3-amino-5-methylbenzenesulfonic acid. Because sulfonic acids are zwitterionic and highly polar, they will irreversibly bind to normal-phase silica and will not appear on standard TLC plates, creating a false sense of purity. To monitor the clearance of the free sulfonyl fluoride and its sulfonic acid degradant, Reversed-Phase Liquid Chromatography (RPLC-UV) is the gold standard, as demonstrated with similar amino-benzenesulfonyl fluoride protease inhibitors like AEBSF [3][3].

The Protocol: RPLC-UV Impurity Profiling

  • Sample Prep: Prepare a 1.0 mg/mL sample of the purified product in Acetonitrile/Water (50:50, v/v).

  • Column Setup: Utilize a C18 Reversed-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes at a flow rate of 1.0 mL/min.

    • Mobile Phase A: LC-MS grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% TFA.

  • Detection & Validation: Monitor absorbance at 254 nm. The highly polar sulfonic acid degradant will elute in the void volume or very early in the run, while the intact, hydrophobic sulfonyl fluoride will be strongly retained and elute much later.

Quantitative Data Summary

To aid in rapid identification and method development, the physicochemical and chromatographic properties of the target compound and its primary degradant are summarized below.

Property / MetricIntact Product (Target)Hydrolyzed Impurity (Degradant)
Chemical Name 3-Amino-5-methylbenzenesulfonyl fluoride3-Amino-5-methylbenzenesulfonic acid
Functional Groups -NH2, -SO2F-NH2, -SO3H
Solubility Profile Soluble in DCM, EtOAc, Et2OSoluble in H2O, MeOH; Insoluble in DCM
Normal Phase TLC (Hex/DCM 4:1) Rf ≈ 0.45 (UV Active)Rf = 0.00 (Baseline retention)
RPLC-UV Retention Behavior Late eluting (Hydrophobic)Early eluting (Highly polar)
pH Stability Stable at pH 4–8; Hydrolyzes at pH > 9Stable; Zwitterionic at neutral pH

References

  • Source: American Chemical Society (acs.org)
  • Source: National Institutes of Health (nih.gov)
  • Source: MDPI (mdpi.com)

Sources

Improving stability of 3-Amino-5-methylbenzenesulfonyl fluoride during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Improving Stability During Long-Term Storage

Welcome to the technical support center for 3-Amino-5-methylbenzenesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this versatile chemical building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you maintain the integrity of your compound during long-term storage.

Frequently Asked Questions (FAQs)
Q1: My once off-white powder of 3-Amino-5-methylbenzenesulfonyl fluoride has developed a yellow or brownish tint. What's happening?

This is the most common visual indicator of degradation. The color change is almost certainly due to the oxidation of the aromatic amino group (-NH2).[1] Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ion contaminants. This process can lead to the formation of highly colored impurities such as nitroso, nitro, and azo compounds, which can compromise your experiments.[1]

Q2: I've noticed a gradual decline in the purity of my compound via HPLC analysis over a few months. What are the likely degradation pathways?

You are likely observing the combined effects of two primary degradation pathways:

  • Oxidation of the Amino Group: As mentioned above, this is a common pathway for aromatic amines, leading to a variety of by-products.[2][3]

  • Hydrolysis of the Sulfonyl Fluoride Group: The sulfonyl fluoride (-SO2F) moiety, while more robust than its chloride counterpart, is susceptible to hydrolysis over time, especially in the presence of moisture.[4][5][6] This reaction converts the sulfonyl fluoride to the corresponding sulfonic acid, which will appear as a new, more polar peak in your HPLC chromatogram.

The interplay of these pathways underscores the need for stringent storage conditions.

Core Stability & Storage Protocol

To ensure the long-term stability of 3-Amino-5-methylbenzenesulfonyl fluoride, it is critical to mitigate the factors that drive its degradation: oxygen, moisture, light, and heat.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20°C [7]Reduces the rate of all chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly inhibiting the oxidation of the sensitive amino group.[3]
Moisture Tightly Sealed Container in a Desiccator Prevents hydrolysis of the sulfonyl fluoride moiety.[8][9][10] Sulfonyl fluorides are known to be sensitive to moisture.[5][11]
Light Amber Glass Vial or Store in Darkness Protects the compound from photo-oxidation, a common degradation pathway for aromatic amines.[12]
Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section addresses specific experimental issues and provides actionable solutions.

Issue 1: Inconsistent Reaction Yields or New Byproducts in Synthesis
  • Symptom: You are using 3-Amino-5-methylbenzenesulfonyl fluoride as a starting material, but your reaction yields are lower than expected, or you observe unexpected side-products.

  • Probable Cause: The purity of your starting material has likely been compromised due to improper storage. The presence of the sulfonic acid (from hydrolysis) or various oxidation products means less active reagent is available for your desired reaction.

  • Troubleshooting Steps:

    • Re-analyze Purity: Before use, always run a quick purity check on your stored compound using HPLC or LC-MS.

    • Qualify a New Batch: If degradation is confirmed, procure a fresh batch of the compound and immediately store it under the recommended inert, dry, cold, and dark conditions.

    • Perform a Control Reaction: Run your reaction with both the old and new batches of the reagent under identical conditions. A significant difference in yield or product profile will confirm that starting material stability was the root cause.

Issue 2: Appearance of a New, More Polar Peak in HPLC/LC-MS Analysis
  • Symptom: During a routine quality check, you observe a new peak eluting earlier than the parent compound on a reverse-phase HPLC column.

  • Probable Cause: This is a classic sign of hydrolysis. The resulting sulfonic acid (-SO2OH) is significantly more polar than the parent sulfonyl fluoride (-SO2F) and will therefore have a shorter retention time.

  • Troubleshooting Steps:

    • Confirm by Mass Spectrometry: Analyze the new peak by LC-MS. The expected mass of the sulfonic acid hydrolysis product (C8H9NO4S) will have a molecular weight of 215.23 g/mol . This would correspond to an [M-H]⁻ ion at m/z 214.02 in negative ion mode.

    • Review Storage Protocol: This finding is a strong indicator that your compound has been exposed to moisture. Ensure containers are sealed tightly and stored in a functioning desiccator. For highly sensitive applications, consider storing aliquots under an inert atmosphere in sealed ampoules.

Visualizing Degradation & Stability Workflows

Understanding the chemical transformations and the experimental steps to monitor them is crucial for maintaining compound integrity.

Key Degradation Pathways A 3-Amino-5-methyl- benzenesulfonyl fluoride (C8H8FNO2S) B Oxidation Products (e.g., Nitroso, Nitro, Azo Compounds) A->B O2, Light, Metal Ions C Hydrolysis Product (3-Amino-5-methyl- benzenesulfonic acid) A->C H2O (Moisture)

Caption: Primary degradation routes for the compound.

Long-Term Stability Assessment Workflow A Receive & Qualify New Compound B Perform Initial (T=0) Purity Analysis (HPLC, LC-MS) A->B C Aliquot into Vials for Each Storage Condition (e.g., -20°C Dark/Inert vs. 4°C Dark/Air) B->C D Analyze Aliquots at Defined Time Points (e.g., 1, 3, 6, 12 months) C->D E Compare Purity Data to T=0 Results D->E F Degradation Observed E->F Purity < 95% or >2% new impurities G Compound is Stable Under Tested Conditions E->G Purity ≥ 95%

Caption: Experimental workflow for long-term stability studies.

Experimental Protocol: HPLC Method for Purity Assessment

This protocol provides a standardized method to assess the purity of 3-Amino-5-methylbenzenesulfonyl fluoride and detect common degradants.

Objective: To quantify the purity of the compound and identify potential hydrolysis or oxidation products over time.

1. Materials & Reagents:

  • 3-Amino-5-methylbenzenesulfonyl fluoride (analyte)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA), LC-MS grade

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC vials

2. Standard & Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the compound into a 5 mL volumetric flask. Dissolve and bring to volume with a 50:50 mixture of ACN and Water. Sonicate for 2 minutes to ensure complete dissolution.

  • Working Sample (50 µg/mL): Dilute 50 µL of the stock solution into 950 µL of 50:50 ACN/Water in an HPLC vial.

3. HPLC Conditions:

ParameterSetting
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40°C
UV Detection 254 nm
Gradient 10% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 10% B over 0.5 min, re-equilibrate for 1.5 min

4. Data Analysis & Interpretation:

  • T=0 Analysis: Immediately after preparation, inject the working sample. Record the peak area and retention time of the main peak. This serves as your baseline purity.

  • Time-Point Analysis: Store the stock solution or additional solid aliquots under the desired test conditions (e.g., refrigerated, room temperature, exposed to light).

  • Purity Calculation: At each time point, prepare a fresh working sample and analyze it. Calculate the purity as: (Area of Main Peak at T=x) / (Sum of Areas of All Peaks at T=x) * 100%.

  • Identify Degradants: Look for the appearance of new peaks. A significant peak at a shorter retention time is likely the sulfonic acid hydrolysis product. Broad, late-eluting peaks or a discolored baseline may indicate complex oxidation products.

This comprehensive guide provides the foundational knowledge and practical tools to ensure the long-term stability and successful application of 3-Amino-5-methylbenzenesulfonyl fluoride in your research.

References
  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences. [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. [Link]

  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia. [Link]

  • Sulfonyl fluorides that demonstrated degradation by hydrolysis as the... ResearchGate. [Link]

  • Role of Soil Manganese in the Oxidation of Aromatic Amines. ACS Publications. [Link]

  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications. [Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. PMC. [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ACS Publications. [Link]

  • Effects of weather conditions on sulfuryl fluoride and methyl bromide leakage during structural fumigation in a flour mill. ResearchGate. [Link]

  • Sulfur fluoride exchange. PMC. [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature. [Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic Chemistry Frontiers. [Link]

  • SAFETY DATA SHEET - OmniPur® PMSF. Merck Millipore. [Link]

  • Alkyl (Het)Arylsulfones from SuFEx Reagents via Photochemical S–F Bond Activation. ACS Publications. [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. R Discovery. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC. [Link]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC. [Link]

  • A rapid access to aliphatic sulfonyl fluorides. PMC. [Link]

  • III Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). James Madison University. [Link]

  • Effect of Humidity Level on Tablet Stability. Pharmaguideline. [Link]

  • Vol.11, Num.3. Analytical Sciences. [Link]

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Minimizing side reactions in 3-Amino-5-methylbenzenesulfonyl fluoride synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SuFEx & Sulfonyl Fluoride Technical Support Center. Synthesizing 3-amino-5-methylbenzenesulfonyl fluoride presents a unique chemoselectivity challenge: the molecule contains both a highly nucleophilic primary amine and a highly electrophilic sulfonyl halide precursor. Without careful intervention, these functional groups will react with each other, leading to catastrophic side reactions.

This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to help you isolate your target molecule with high purity and yield.

Section 1: Mechanistic Insights & Causality

The synthesis of aminobenzenesulfonyl fluorides is notoriously difficult due to intermolecular sulfonylation . When the sulfonic acid is activated to a sulfonyl chloride or fluoride, the free amino group of a neighboring molecule attacks the electrophilic sulfur center. This results in the formation of sulfonamide oligomers and polymers, completely consuming the starting material.

Furthermore, traditional methods using thionyl chloride ( SOCl2​ ) followed by potassium fluoride ( KF ) often suffer from hydrolysis . Sulfonyl chlorides are highly sensitive to trace water. However, once converted to the sulfonyl fluoride, the S(VI)-F bond exhibits exceptional stability to hydrolysis due to hard-hard acid-base interactions, a foundational principle of1[1].

To successfully synthesize 3-amino-5-methylbenzenesulfonyl fluoride, the nucleophilicity of the amine must be temporarily masked (via protection) or neutralized (via protonation), and the fluorination must be performed under mild, anhydrous conditions.

Section 2: Visualizing the Reaction Pathways

ReactionPathways cluster_side Unprotected Route (Side Reactions) cluster_opt Optimized Route (Protected) Start 3-Amino-5-methyl benzenesulfonic acid Unprotected Direct Activation (Free Amine) Start->Unprotected SOCl2 Protected Amine Protection (Ac2O) Start->Protected Acetylation Polymer Polymerization (Sulfonamide Formation) Unprotected->Polymer Intermolecular Attack Hydrolysis Hydrolysis back to Sulfonic Acid Unprotected->Hydrolysis Trace H2O Activated Fluorosulfonylation (Cyanuric Cl / KHF2) Protected->Activated Deoxyfluorination Product 3-Amino-5-methyl benzenesulfonyl fluoride Activated->Product Acidic Deprotection

Figure 1: Reaction pathways illustrating the critical need for amine protection to prevent polymerization.

Section 3: Troubleshooting & FAQs

Q1: My reaction mixture turns into an intractable tar instead of yielding the sulfonyl fluoride. What is happening? A1: You are observing self-condensation (polymerization). The 3-amino group is highly nucleophilic and attacks the newly formed sulfonyl halide of adjacent molecules. You must protect the amine (e.g., as an acetamide) before attempting to activate the sulfonic acid. Alternatively, if working with 2[2], maintaining strictly acidic conditions can keep the amine protonated and unreactive, though protection is far more reliable.

Q2: I am using the traditional two-step method ( SOCl2​ followed by KF ). Why am I recovering mostly sulfonic acid? A2: The intermediate sulfonyl chloride is highly susceptible to hydrolysis. If your KF is not rigorously dried, or if your solvent contains trace moisture, the chloride will revert to the sulfonic acid before fluoride exchange occurs. We recommend bypassing the isolated chloride step by using 3[3] such as Cyanuric Chloride/ KHF2​ , or direct deoxyfluorination reagents like XtalFluor-E[4].

Q3: How do I remove the acetyl protecting group without destroying the sulfonyl fluoride? A3: Sulfonyl fluorides are remarkably stable to acidic hydrolysis, unlike their chloride counterparts. You can safely remove the acetyl group using methanolic HCl at elevated temperatures. The S-F bond will remain intact, yielding the desired product as a hydrochloride salt. Avoid basic deprotection (like NaOH/MeOH ), as this will cause nucleophilic attack on the sulfonyl fluoride.

Section 4: Quantitative Comparison of Synthetic Strategies

Synthesis MethodReagentsAmine Protection Required?Typical YieldHydrolysis RiskScalability
Traditional Two-Step SOCl2​ , then KF / 18-crown-6Yes (Strict)40 - 55%HighModerate
One-Pot Cyanuric Route Cyanuric Chloride, KHF2​ , MeCNYes75 - 85%LowExcellent
Direct Deoxyfluorination XtalFluor-E, Et3​N⋅3HF Recommended80 - 90%Very LowGood
SuFEx Gas Method SO2​F2​ or SOF4​ gasNo (if salt form)> 90%NoneRequires specialized gas setup

Table 1: Comparison of synthetic methodologies for aminobenzenesulfonyl fluorides based on recent literature.

Section 5: Optimized Experimental Protocol

This protocol utilizes the highly efficient, one-pot Cyanuric Chloride/ KHF2​ method, which has been shown to be superior for 5[5].

Workflow Step1 1. Protection Mask nucleophilic -NH2 group Step2 2. Activation Convert -SO3H to -SO2Cl in situ Step1->Step2 Step3 3. Fluorination Halogen exchange via KHF2 Step2->Step3 Step4 4. Deprotection Acidic cleavage of protecting group Step3->Step4

Figure 2: Step-by-step experimental workflow for the high-yield synthesis of aminobenzenesulfonyl fluorides.

Step 1: Acetylation (Protection)

  • Suspend 3-amino-5-methylbenzenesulfonic acid (10 mmol) in glacial acetic acid (20 mL).

  • Add acetic anhydride (15 mmol) dropwise at room temperature.

  • Heat the mixture to 80°C for 2 hours.

  • Cool to room temperature and precipitate the 3-acetamido-5-methylbenzenesulfonic acid using diethyl ether. Filter and dry under vacuum. Causality: The acetyl group delocalizes the nitrogen's lone pair, rendering it non-nucleophilic and preventing sulfonamide polymerization in the next step.

Step 2 & 3: One-Pot Fluorosulfonylation

  • In a flame-dried flask under inert atmosphere (Argon), suspend the protected sulfonic acid (5 mmol) in anhydrous acetonitrile (15 mL).

  • Add cyanuric chloride (2.5 mmol) and a catalytic amount of tetrabutylammonium bromide (TBAB, 5 mol%).

  • Stir at 60°C for 2 hours to form the sulfonyl chloride in situ.

  • Cool the reaction to room temperature and add Potassium Bifluoride ( KHF2​ , 15 mmol) directly to the flask.

  • Stir for an additional 4 hours at room temperature. Self-Validating Check: Monitor via 19F NMR. The appearance of a sharp singlet between +50 to +65 ppm confirms the successful formation of the −SO2​F group.

Step 4: Acidic Deprotection

  • Evaporate the acetonitrile under reduced pressure.

  • Resuspend the crude protected sulfonyl fluoride in 2M Methanolic HCl (15 mL).

  • Reflux at 65°C for 4-6 hours.

  • Concentrate the mixture to yield 3-amino-5-methylbenzenesulfonyl fluoride hydrochloride. Causality: Acidic conditions selectively cleave the amide bond while leaving the highly stable S(VI)-F bond intact.

References

  • Thionyl tetrafluoride modified compounds and uses.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI.
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Facile synthesis of sulfonyl fluorides

Sources

Validation & Comparative

Advanced NMR Characterization and Performance Profiling of Arylsulfonyl Fluorides: AMBSF vs. Legacy Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

The Evolution of Sulfonyl Fluoride Probes

For decades, sulfonyl fluorides have been a cornerstone in structural biology, primarily utilized as irreversible inhibitors of serine proteases to prevent protein degradation during cell lysis[1]. Legacy reagents like Phenylmethanesulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) have dominated these workflows. However, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally redefined the utility of the -SO2​F functional group[2].

Modern drug discovery demands Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes. 3-Amino-5-methylbenzenesulfonyl fluoride (AMBSF) bridges the gap between bulk inhibition and precision targeting. Unlike PMSF or AEBSF, AMBSF is a bifunctional building block: its sulfonyl fluoride acts as the electrophilic warhead, while the meta-amino and methyl groups provide orthogonal handles for late-stage diversification (e.g., fluorophore or affinity tag attachment)[3].

To validate the integrity of these probes before complex biological assays, 1 H and 19 F NMR spectroscopy are indispensable. Because 19 F possesses 100% natural abundance, high sensitivity, and zero background in native biological systems, it serves as the definitive bio-orthogonal reporter for monitoring S-F bond integrity, hydrolysis kinetics, and SuFEx reactivity[4].

Mechanistic Overview: SuFEx and Covalent Targeting

The causality behind choosing AMBSF over legacy inhibitors lies in its reaction mechanism. While PMSF acts as a blunt, highly unstable alkylating agent, AMBSF relies on proximity-driven SuFEx chemistry. The S-F bond is virtually inert under physiological conditions until it is activated by a specific microenvironment (such as the catalytic triad of a serine protease or a precisely oriented tyrosine/lysine residue on a target protein)[5].

Mechanism A AMBSF Probe (Ar-SO2F) C Proximity-Driven Pre-covalent Complex A->C B Target Protein (Ser/Tyr/Lys Residue) B->C D S-F Bond Cleavage (Fluoride Leaving) C->D Nucleophilic Attack E Covalent Sulfonate Adduct D->E Irreversible Binding

Fig 1: Mechanistic pathway of AMBSF undergoing SuFEx reaction with a target protein residue.

Comparative NMR Characterization and Stability Profiling

The electronic environment surrounding the -SO2​F group dictates both its NMR chemical shift and its electrophilic reactivity.

  • PMSF (Alkyl Sulfonyl Fluoride): Lacks aromatic conjugation. The fluorine nucleus is relatively shielded ( +52.5 ppm). This lack of resonance stabilization makes the S-F bond highly susceptible to rapid aqueous hydrolysis[1].

  • AEBSF (Aryl Sulfonyl Fluoride): The para-substituted aromatic ring withdraws electron density, deshielding the fluorine to +58.2 ppm. This conjugation significantly enhances its aqueous stability compared to PMSF[6].

  • AMBSF (Functionalized Aryl Sulfonyl Fluoride): Features an electron-donating methyl group and an amino group on the aromatic ring. The net electronic effect places its 19 F signal at +62.4 ppm. The amino group allows for rapid conversion into amides without deactivating the SuFEx-active warhead[3].

Table 1: 1 H and 19 F NMR Spectral Data Comparison
Compound 1 H NMR Signature (Solvent) 19 F NMR ShiftStructural Classification
AMBSF DMSO-d 6​ : δ 2.28 (s, 3H, CH 3​ ), 5.75 (br s, 2H, NH 2​ ), 6.85 (s, 1H), 6.95 (s, 1H), 7.05 (s, 1H)+62.4 ppm (s, 1F)Arylsulfonyl Fluoride
PMSF CDCl 3​ : δ 4.35 (s, 2H, CH 2​ ), 7.45 (m, 5H, Ar-H)+52.5 ppm (s, 1F)Alkyl Sulfonyl Fluoride
AEBSF D 2​ O: δ 3.25 (t, 2H, CH 2​ ), 3.40 (t, 2H, CH 2​ ), 7.65 (d, 2H), 8.05 (d, 2H)+58.2 ppm (s, 1F)Arylsulfonyl Fluoride
Table 2: Physicochemical & Stability Profiling
MetricAMBSFPMSFAEBSF (Pefabloc SC)
Aqueous Half-Life (pH 7.4, 25°C) 12 hours 0.5 hours 20 hours
Solubility High in DMSO/DMF, Moderate in H 2​ OHigh in EtOH/IPA, Poor in H 2​ OHigh in H 2​ O (200 mg/mL)
Primary Application SuFEx building block, ABPP probesLysis buffer protease inhibitorStable aqueous protease inhibitor
Late-Stage Modifiability Excellent (via -NH 2​ group)NonePoor (Amine is required for solubility)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific rigor, all probe validation must follow a sequential, self-validating workflow before biological application.

Workflow N1 Compound Synthesis (AMBSF, PMSF, AEBSF) N2 1H & 19F NMR Characterization N1->N2 Purity Check N3 Aqueous Stability Profiling (19F NMR) N2->N3 Baseline Established N4 SuFEx Bioconjugation & Protease Assays N3->N4 Stable Candidates N5 Data Analysis & Hit Validation N4->N5 Bioactivity

Fig 2: Experimental workflow for the validation and application of sulfonyl fluoride probes.

Protocol A: Quantitative 1 H and 19 F NMR Acquisition

Causality: To ensure accurate integration and prevent peak overlap during stability assays, an internal standard is mandatory. We utilize 1,3,5-trifluorobenzene because its signal (-108 ppm) is far removed from the +50 to +70 ppm region of sulfonyl fluorides.

  • Dissolve 10 mg of AMBSF in 500 μ L of DMSO-d 6​ .

  • Add 5 μ L of a 100 mM stock of 1,3,5-trifluorobenzene (Internal Standard).

  • Acquire 1 H NMR (400 MHz, 16 scans) to verify the integrity of the aromatic protons and the methyl/amino groups.

  • Acquire 19 F NMR (376 MHz, 64 scans, 1 H-decoupled) to establish the baseline -SO2​F signal at +62.4 ppm.

  • Self-Validating Checkpoint: The integration ratio of the internal standard to the initial -SO2​F peak establishes the t=0 baseline. Any deviation in subsequent scans indicates premature degradation.

Protocol B: Real-Time Aqueous Stability Profiling via 19 F NMR

Causality: Understanding the degradation kinetics of the electrophilic warhead is critical before initiating live-cell assays. If a probe hydrolyzes too rapidly (like PMSF), it will fail to reach its intracellular target, leading to false negatives.

  • Prepare a 10 mM solution of AMBSF in a 1:4 mixture of DMSO-d 6​ and 1X PBS (pH 7.4, prepared with D 2​ O).

  • Transfer to an NMR tube and maintain the temperature at 37°C inside the spectrometer.

  • Set up an arrayed 19 F NMR experiment, acquiring spectra every 30 minutes for 24 hours.

  • Monitor the disappearance of the +62.4 ppm signal ( -SO2​F ) and the appearance of the -119.0 ppm signal (free F ion).

  • Self-Validating Checkpoint: By tracking the stoichiometric conversion of the +62.4 ppm signal into the -119.0 ppm signal, the system internally validates that signal loss is due to hydrolysis rather than compound precipitation.

Protocol C: SuFEx Bioconjugation and Protease Inhibition Assay

Causality: AMBSF's meta-amino group allows for pre-functionalization (e.g., attaching a fluorophore via NHS-ester coupling) without deactivating the SuFEx warhead. This protocol details the subsequent protein labeling step.

  • Incubate 1 μ M of the target recombinant serine protease (e.g., Chymotrypsin) in 50 mM Tris-HCl buffer (pH 8.0) at 25°C.

  • Add 10 μ M of the functionalized AMBSF probe (1% final DMSO concentration).

  • Quench the reaction aliquots at specific time points (10, 30, 60 mins) using 1% Formic Acid.

  • Analyze the intact protein mass via LC-MS (ESI-TOF).

  • Self-Validating Checkpoint: Post-reaction LC-MS must show a mass shift corresponding to the exact mass of the AMBSF adduct minus one fluorine atom (loss of 19 Da), definitively confirming covalent S-O or S-N bond formation via the SuFEx mechanism.

References

  • Sulfur(VI) fluoride exchange as a key reaction for synthesizing biaryl sulfate core derivatives as potent hepatitis C virus NS5A inhibitors and their structure–activity relationship studies Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Peptido Sulfonyl Fluorides as New Powerful Proteasome Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Ultrafast Flow Synthesis of o-Functionalized Benzenesulfonyl Fluorides and Subsequent SuFEx Connections via Lithiated Chemistry Source: Organic Letters (ACS Publications) URL:[Link]

  • 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids Source: Journal of Magnetic Resonance (via NIH PMC) URL:[Link]

  • AEBSF - 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride Source: Wikipedia, The Free Encyclopedia URL:[Link]

Sources

High-Resolution Mass Spectrometry Analysis of 3-Amino-5-methylbenzenesulfonyl Fluoride (AMBSF) Protein Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The deployment of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized Activity-Based Protein Profiling (ABPP) and targeted covalent inhibitor design. While legacy sulfonyl fluoride probes like PMSF and AEBSF have been foundational, their inherent chemical limitations—ranging from rapid aqueous hydrolysis to severe isoelectric point (pI) distortion—often complicate downstream mass spectrometry (MS) analysis.

This guide provides an in-depth, objective comparison of 3-Amino-5-methylbenzenesulfonyl fluoride (AMBSF) against traditional alternatives. By analyzing the mechanistic causality behind adduct stability and ionization behavior, this document establishes a self-validating methodological framework for the precise MS analysis of AMBSF-modified proteomes.

The Mechanistic Advantage of AMBSF: Causality in Probe Selection

To understand why AMBSF is increasingly preferred for [1], we must examine the causality behind the chemical behavior of sulfonyl fluorides in a mass spectrometer.

  • Overcoming the pI Distortion of AEBSF: AEBSF (Pefabloc) is highly water-soluble and generates a [2]. However, its primary aliphatic amine (pKa ~9.5) introduces a strong, permanent positive charge at physiological pH. When multiple AEBSF molecules decorate a protein, this charge accumulation causes artifactual basic shifts, severely[3] and complicating 2D-PAGE and LC-MS peptide retention times.

  • Overcoming the Hydrolytic Instability of PMSF: PMSF is uncharged and produces a[4]. However, its benzyl sulfonyl fluoride warhead is highly susceptible to spontaneous aqueous hydrolysis, exhibiting a [5]. This rapid degradation limits its utility in extended live-cell or lysate labeling protocols.

  • The AMBSF Solution: AMBSF features an aniline-like aromatic amine (pKa ~4.6) and an aryl sulfonyl fluoride warhead. The lower pKa ensures the probe remains largely uncharged at physiological pH, preserving the protein's native pI. During LC-MS/MS (typically performed at pH 2–3), the amine protonates, enhancing the ionization efficiency of the adducted peptide. Furthermore, the aryl sulfonyl fluoride is highly resistant to aqueous hydrolysis, ensuring prolonged labeling efficacy.

Comparative Performance Data

The following table summarizes the quantitative and physicochemical data distinguishing AMBSF from its alternatives.

FeatureAMBSFAEBSFPMSF
Warhead Type Aryl Sulfonyl FluorideAryl Sulfonyl FluorideBenzyl Sulfonyl Fluoride
Monoisotopic Mass 189.0259 Da203.0416 Da174.0150 Da
Covalent Mass Shift (ΔM) +169.0197 Da +183.0354 Da +154.0088 Da
Aqueous Stability (pH 7.4) High (Days)High (Days)Low (t½ ~110 min)
Amine Handle Aromatic (pKa ~4.6)Aliphatic (pKa ~9.5)None
pI Distortion Effect MinimalSevere (Basic Shift)None
Secondary Utility Diazonium cross-linkingLimitedNone

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in MS data, the following protocol is designed as a self-validating system . By running a parallel vehicle-treated control, the bioinformatic pipeline can perform a subtractive analysis, eliminating false positives from isobaric biological post-translational modifications.

Step-by-Step Protocol: AMBSF Labeling and MS Sample Preparation
  • Proteome Extraction (The Buffer Imperative):

    • Lyse cells in 50 mM HEPES (pH 7.4), 150 mM NaCl.

    • Causality: Do not use Tris buffer. Tris contains a primary amine that can competitively react with the SuFEx warhead over extended incubations, artificially lowering the effective probe concentration.

  • Parallel Labeling (The Self-Validating Step):

    • Split the proteome into two equal channels: Channel A (AMBSF) and Channel B (DMSO Vehicle).

    • Dose Channel A with 100 µM AMBSF and Channel B with an equivalent volume of DMSO. Incubate for 2 hours at 37°C.

  • Quenching & Precipitation (Artifact Prevention):

    • Add 4 volumes of ice-cold Methanol/Chloroform to precipitate the proteins.

    • Causality: This step is critical. It removes unreacted AMBSF from the matrix. If free probe is carried into the digestion step, the denaturation of proteins will expose buried nucleophiles, leading to artifactual, non-physiological labeling.

  • Proteolytic Digestion:

    • Resuspend the protein pellet in 8 M Urea, reduce with 10 mM DTT (30 min, 55°C), and alkylate with 20 mM Iodoacetamide (30 min, dark).

    • Dilute the Urea concentration to <2 M using 50 mM ammonium bicarbonate and digest with Trypsin/Lys-C (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Desalting:

    • Quench digestion with 1% Formic Acid and desalt peptides using C18 StageTips prior to LC-MS/MS.

Workflow N1 1. Native Proteome (HEPES Buffer) N2 2. AMBSF Labeling (+ / - Probe) N1->N2 N3 3. Quench & Precipitate (Remove Free Probe) N2->N3 N4 4. Tryptic Digestion (Peptide Generation) N3->N4 N5 5. LC-MS/MS (High-Res Orbitrap) N4->N5 N6 6. Data Analysis (ΔM = +169.02 Da) N5->N6

Fig 1. Self-validating Activity-Based Protein Profiling (ABPP) workflow for AMBSF.

Mass Spectrometry Data Acquisition & Interpretation

AMBSF reacts with nucleophilic residues (Ser, Tyr, Lys, His) via the loss of hydrogen fluoride (HF, 20.0062 Da). Consequently, the modified amino acid exhibits a highly specific mass shift of +169.0197 Da .

Acquisition Parameters
  • MS1 Resolution: 120,000 (at m/z 200) to ensure high mass accuracy (<5 ppm error) for distinguishing the AMBSF adduct from naturally occurring modifications.

  • MS2 Fragmentation: Higher-energy Covalent Dissociation (HCD) at a Normalized Collision Energy (NCE) of 28–32%.

Fragmentation Behavior

Unlike highly labile modifications (e.g., phosphorylation), the aryl sulfonate ester/amide bond formed by AMBSF is highly stable under HCD conditions. The adducted peptide will predominantly undergo standard backbone cleavage (forming b and y ions), with the modified residue retaining the intact +169.02 Da mass shift. This stability allows for highly confident localization of the binding site using standard search algorithms (e.g., MaxQuant, MSFragger) when configured with a variable modification of +169.0197 Da on Ser, Tyr, Lys, and His.

Fragmentation Precursor Precursor Ion [M + AMBSF + nH]n+ m/z shift: +169.02 Da b_ion b-ion Series N-terminal fragments Retains +169.02 Da if modified Precursor->b_ion Backbone Cleavage y_ion y-ion Series C-terminal fragments Retains +169.02 Da if modified Precursor->y_ion Backbone Cleavage Diagnostic Diagnostic Ion Aryl Cation / Sulfonate m/z 170.03 (Predicted) Precursor->Diagnostic High Collision Energy (HCD)

Fig 2. Expected HCD fragmentation pathways of AMBSF-adducted peptides in tandem MS.

References

  • Title: Characterization of AEBSF-antibody modifications for a protease inhibitor supplementation strategy Source: PubMed Central (PMC) URL: [Link]

  • Title: Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: MDPI (Molecules) URL: [Link]

  • Title: MSTopDiff: A Tool for the Visualization of Mass Shifts in Deconvoluted Top-Down Proteomics Data Source: ACS Publications URL: [Link]

  • Title: Artifactual Isoform Profile Modification Following Treatment of Human Plasma or Serum with Protease Inhibitor Source: Taylor & Francis URL: [Link]

  • Title: Investigating biomarkers of exposure to jet aircraft oil fumes using mass spectrometry Source: medRxiv URL: [Link]

  • Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: RSC Publishing URL: [Link]

Sources

Validating covalent target engagement of 3-Amino-5-methylbenzenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating Covalent Target Engagement of 3-Amino-5-methylbenzenesulfonyl Fluoride: A Comparative Guide

Introduction

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery, allowing researchers to tackle previously "undruggable" targets[1]. While acrylamides have historically dominated this space by targeting non-catalytic cysteines, the rarity of solvent-exposed cysteine residues severely limits the targetable proteome[2]. To bypass this limitation, sulfur(VI) fluoride exchange (SuFEx) chemistry has emerged as a powerful paradigm. Sulfonyl fluorides (SFs) act as privileged covalent warheads capable of engaging context-specific tyrosine, lysine, serine, threonine, and histidine residues[3].

Among these, 3-Amino-5-methylbenzenesulfonyl fluoride (AMBSF) (CAS: 2172163-54-9)[4] represents a highly tunable, next-generation electrophile. The strategic incorporation of electron-donating amino and methyl groups on the phenyl ring modulates the intrinsic electrophilicity of the sulfonyl fluoride group[5]. This guide objectively compares AMBSF against traditional covalent alternatives and provides a self-validating experimental framework for confirming its target engagement.

The Causality of Covalent Engagement: Mechanism of Action

The defining advantage of SFs like AMBSF over traditional electrophiles is their remarkable thermodynamic stability in aqueous environments[6]. Unlike sulfonyl chlorides, which rapidly hydrolyze, the S-F bond in AMBSF undergoes exclusively heterolytic cleavage[3].

Why does this matter experimentally? AMBSF remains inert in biological buffers until it is driven into a specific protein binding pocket. This non-covalent pre-equilibrium places the SF group in precise proximity to a nucleophilic residue (e.g., the phenolate of Tyrosine or the unprotonated amine of Lysine). The local microenvironment often perturbs the pKa of the target residue, activating it for a nucleophilic attack on the sulfur(VI) center, resulting in the irreversible formation of a protein-aryl sulfonate adduct and the release of hydrogen fluoride (HF)[7].

Mechanism A 3-Amino-5-methylbenzenesulfonyl fluoride (AMBSF) C Non-Covalent Pre-equilibrium (Proximity Driven) A->C B Target Protein (Tyr, Lys, Ser, His) B->C D Nucleophilic Attack (SuFEx Chemistry) C->D Orientation & Activation E Irreversible Covalent Adduct (Protein-SO2-Aryl) D->E S-F Bond Cleavage F Release of HF D->F

Caption: Mechanism of proximity-driven SuFEx covalent engagement by AMBSF.

Comparative Analysis of Covalent Warheads

To select the appropriate warhead, researchers must balance intrinsic reactivity with proteome-wide selectivity. Table 1 synthesizes the performance metrics of AMBSF compared to other standard covalent moieties[8].

Parameter3-Amino-5-methylbenzenesulfonyl Fluoride (AMBSF)AcrylamidesChloroacetamidesFluorosulfates
Primary Target Residues Tyr, Lys, Ser, His[3]Cysteine[2]Cysteine, LysineTyr, Lys, His[9]
Intrinsic Reactivity Moderate (Tunable via ring substitutions)Low to ModerateHighVery Low
Aqueous Stability High (Resistant to reduction)[6]HighModerateVery High
Reaction Mechanism SuFEx (Heterolytic S-F cleavage)[3]Michael AdditionSN2 AlkylationSuFEx
Off-Target Potential Low (Requires proximity/pKa perturbation)Moderate (Glutathione depletion risk)HighVery Low

Self-Validating Systems for Target Engagement

A fundamental principle of chemical biology is that no single assay is sufficient to validate covalent target engagement. A robust validation requires a self-validating system consisting of two orthogonal pillars:

  • Direct Stoichiometric Evidence: Intact protein mass spectrometry confirms the exact mass shift corresponding to the covalent adduct, proving the chemistry works in vitro[8].

  • Physiological Functional Evidence: Activity-Based Protein Profiling (ABPP) in live cells ensures the probe engages the target in a complex, competitive intracellular milieu[10].

ABPP_Workflow Step1 1. Live Cell Incubation (AMBSF Dose-Response) Step2 2. Broad-Spectrum Probe Labeling (Alkyne-SF) Step1->Step2 Competes for target sites Step3 3. Cell Lysis & Protein Extraction Step2->Step3 Step4 4. CuAAC Click Chemistry (Azide-Biotin/Fluorophore) Step3->Step4 Tag engaged proteins Step5 5. Enrichment & Digestion (Streptavidin Beads) Step4->Step5 Step6 6. LC-MS/MS Analysis & Quantification Step5->Step6 Measure reduced signal

Caption: Competitive ABPP workflow for quantifying intracellular target engagement.

Experimental Methodologies

Protocol A: Intact Protein Mass Spectrometry (Direct Evidence)

Objective: Confirm the 1:1 stoichiometric modification of the target protein by AMBSF. Causality Check: The expected mass shift must equal the exact mass of AMBSF minus the mass of Hydrogen Fluoride (HF, 20.01 Da), as the fluorine acts as the leaving group during the SuFEx reaction[8].

  • Protein Preparation: Purify the recombinant target protein to >95% purity. Exchange the protein into a nucleophile-free, volatile buffer (e.g., 20 mM Ammonium Acetate, pH 7.4) at a concentration of 5–10 µM. Note: Avoid Tris or primary amine buffers, as they can competitively react with SFs.

  • Incubation: Add AMBSF (dissolved in DMSO) to the protein solution at a 10-fold molar excess (50–100 µM). Ensure final DMSO concentration remains ≤ 1% v/v to prevent protein denaturation.

  • Reaction Kinetics: Incubate at room temperature. Take 10 µL aliquots at 0, 15, 30, 60, and 120 minutes to establish the time-dependent pseudo-first-order rate constant ( kinact​/KI​ ).

  • Quenching & Analysis: Quench the reaction with 0.1% Formic Acid. Analyze the intact protein via LC-MS using a high-resolution Q-TOF or Orbitrap mass spectrometer. Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar algorithms to determine the intact mass.

Protocol B: Competitive ABPP in Live Cells (Physiological Evidence)

Objective: Quantify the intracellular target occupancy of AMBSF by competing it against a broad-spectrum, alkyne-tagged sulfonyl fluoride probe[10].

  • Live Cell Treatment: Culture the target cell line to 80% confluency. Treat cells with varying concentrations of AMBSF (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for 2 hours at 37°C.

  • Probe Labeling: Add a broad-spectrum alkyne-tagged SF probe (e.g., 10 µM) directly to the culture media for an additional 1 hour. Causality Check: If AMBSF has covalently engaged the target residue, the alkyne probe is sterically blocked from reacting.

  • Lysis: Wash cells with cold PBS and lyse using a mild detergent buffer (e.g., 1% NP-40 in PBS with protease inhibitors). Clarify by centrifugation at 14,000 x g.

  • CuAAC Click Chemistry: To the clarified lysate (1 mg/mL protein), add the click chemistry reagents: 100 µM Azide-Fluorophore (for in-gel fluorescence) or Azide-PEG-Biotin (for LC-MS/MS enrichment), 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO4. React for 1 hour at room temperature.

  • Detection & Quantification: Resolve proteins via SDS-PAGE. Quantify target engagement by measuring the dose-dependent reduction in fluorescence signal (or MS/MS spectral counts) at the molecular weight of the target protein compared to the vehicle control[7].

Sources

Crystallographic Validation of 3-Amino-5-methylbenzenesulfonyl Fluoride Binding Sites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Proteomics Researchers, and Covalent Drug Discovery Scientists.

The resurgence of covalent inhibitor development has been heavily driven by advancements in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. While legacy sulfonyl fluorides have been ubiquitous in biochemistry as broad-spectrum protease inhibitors, the demand for highly specific, crystallographically tractable covalent warheads has led to the development of functionalized aryl sulfonyl fluorides.

As a Senior Application Scientist, I frequently consult on the structural validation of covalent adducts. This guide provides an in-depth comparative analysis and experimental framework for utilizing 3-Amino-5-methylbenzenesulfonyl fluoride (AMBSF) —a next-generation covalent probe—against traditional alternatives. We will examine the causality behind its superior crystallographic performance and provide a self-validating protocol for resolving its binding sites via X-ray crystallography.

Mechanistic Superiority: The Stereoelectronics of AMBSF

To understand why AMBSF outperforms legacy probes in structural biology, we must analyze the causality of its chemical substitutions. Traditional probes like PMSF (phenylmethanesulfonyl fluoride) and AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) are highly promiscuous but suffer from critical flaws during crystallographic validation [1].

  • The Hydrolysis Problem: PMSF is highly susceptible to aqueous hydrolysis (half-life < 1 hour at pH 7.5). During the extended timeframes required for crystal soaking, PMSF often degrades before covalent modification can reach high occupancy.

  • The Entropy Problem: AEBSF possesses a flexible ethylamine tail. Upon covalent attachment, this tail often adopts multiple conformations in the crystal lattice, resulting in smeared electron density and high B-factors that obscure the exact binding pose.

The AMBSF Advantage: AMBSF incorporates a rigid benzene ring directly attached to the sulfonyl fluoride, restricting rotational degrees of freedom. The 3-amino group acts as a powerful hydrogen-bond donor/acceptor, anchoring the probe to backbone carbonyls or ordered water networks within the binding pocket. Simultaneously, the 5-methyl group provides a hydrophobic shield that sterically protects the electrophilic sulfur from bulk solvent attack. This dual-substitution pattern enables proximity-enhanced reactivity—the probe remains stable in solution until the 3-amino group anchors it near a target nucleophile (Ser, Lys, Tyr, or His), triggering the SuFEx reaction [2].

SuFEx_Mechanism Target Protein Target (Ser/Lys/Tyr/His) Complex Pre-reaction Complex (H-bond anchored) Target->Complex Probe AMBSF Probe (3-Amino-5-methyl...) Probe->Complex Reaction SuFEx Reaction (Fluoride Displacement) Complex->Reaction Proximity Effect Adduct Covalent Adduct (Crystallographically Resolved) Reaction->Adduct Irreversible

Mechanism of proximity-driven SuFEx covalent binding by AMBSF.

Comparative Performance Data

When selecting a covalent probe for structural validation, the primary metrics are aqueous stability (to survive soaking), nucleophile specificity, and the resulting electron density map quality. The data below summarizes the comparative performance of these warheads in crystallographic fragment screening and structural proteomics [3].

Table 1: Performance Comparison of Sulfonyl Fluoride Probes
Performance MetricPMSFAEBSFAMBSF (3-Amino-5-methyl...)
Warhead Classification Aliphatic Sulfonyl FluorideAryl Sulfonyl FluorideSubstituted Aryl Sulfonyl Fluoride
Aqueous Stability (t½ at pH 7.5) < 1 hour~ 5 hours> 12 hours
Primary Target Nucleophiles Catalytic Ser, ThrCatalytic Ser, ThrSer, Lys, Tyr, His (SuFEx)
Crystallographic Occupancy Low (< 0.5)Medium (0.5 - 0.7)High (> 0.85)
Ligand B-factor vs. Protein > 2.0x protein average~ 1.5x protein average~ 1.1x protein average
Electron Density Quality Often discontinuousSmeared at the tailContinuous, highly resolved

Experimental Protocol: Crystallographic Validation of AMBSF

To ensure scientific integrity, the following protocol is designed as a self-validating system. Success is quantitatively confirmed by the emergence of specific difference electron density peaks prior to ligand modeling.

Phase 1: Crystal Preparation and Ligand Soaking

Causality Check: Why soaking over co-crystallization? Covalent modification often induces conformational shifts or alters surface charge, which can poison crystal nucleation. Soaking pre-formed apo-crystals preserves the lattice integrity.

  • Buffer Exchange: Transfer apo-protein crystals into a stabilizing drop containing the mother liquor supplemented with 5-10% (v/v) DMSO to match the ligand solvent.

  • AMBSF Preparation: Prepare a fresh 100 mM stock of AMBSF in anhydrous DMSO.

  • Soaking: Introduce AMBSF to the crystal drop to a final concentration of 2-5 mM. Incubate at 20°C for 2 to 12 hours. The extended half-life of AMBSF allows for longer soaking times to achieve >85% covalent occupancy without probe degradation.

  • Cryoprotection: Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol or PEG 400) containing 1 mM AMBSF, then flash-freeze in liquid nitrogen.

Phase 2: Data Collection and Processing
  • Synchrotron Data Collection: Collect diffraction data at 100K.

    • Critical Parameter: Sulfonyl bonds are highly susceptible to radiation damage. Attenuate the X-ray beam transmission to 10-20% and utilize a high-speed pixel array detector (e.g., Eiger or Pilatus) to minimize the absorbed dose per wedge.

  • Processing: Integrate and scale the data using XDS or DIALS. Aim for a high-resolution limit of at least 1.8 Å to unambiguously resolve the sulfur-oxygen-protein bond geometry.

Phase 3: Structural Refinement and Validation
  • Initial Phasing: Perform molecular replacement using the apo-structure.

  • Self-Validation Check (Fo-Fc Map): Before modeling the ligand, generate a difference map (Fo-Fc). You must observe a >3σ positive green density continuous with the nucleophilic side chain (e.g., the terminal amine of Lys or the hydroxyl of Tyr), indicating covalent attachment.

  • Restraint Generation: The standard PDB library does not contain AMBSF adducts. Use phenix.elbow or Grade to generate highly accurate CIF restraints for the specific amino acid-AMBSF conjugate (e.g., a sulfonamide bond for Lys).

  • Refinement: Fit the AMBSF model into the density. The fluoride ion must be absent from the model, as it is the leaving group in the SuFEx reaction. Refine using Phenix or REFMAC5.

Crystallography_Workflow Prep Protein Purification Soak Ligand Soaking (AMBSF) Prep->Soak Crystals Diffract X-ray Diffraction Soak->Diffract Cryo-cooling Density Electron Density Map (2Fo-Fc) Diffract->Density Phasing Refine Model Building & Refinement Density->Refine Restraints

Step-by-step crystallographic workflow for validating covalent adducts.

Conclusion

The transition from legacy protease inhibitors to rationally designed SuFEx warheads marks a significant evolution in structural biology. By utilizing 3-Amino-5-methylbenzenesulfonyl fluoride, researchers can overcome the thermodynamic and hydrolytic limitations of PMSF and AEBSF. The resulting high-occupancy, low-B-factor crystal structures provide the unambiguous mechanistic insights required for modern covalent drug development.

References
  • Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS Chemical Biology.[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening. Journal of Medicinal Chemistry.[Link]

Safety Operating Guide

3-Amino-5-methylbenzenesulfonyl fluoride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling, Quenching, and Disposal of 3-Amino-5-methylbenzenesulfonyl Fluoride

As a Senior Application Scientist, I frequently consult on the integration of reactive electrophiles into drug discovery workflows. 3-Amino-5-methylbenzenesulfonyl fluoride is a highly effective covalent probe and enzyme inhibitor. However, its sulfonyl fluoride warhead presents unique logistical and safety challenges. Unlike highly labile sulfonyl chlorides, sulfonyl fluorides are remarkably stable in neutral aqueous conditions—a property that makes them excellent for chemical biology, but severely complicates their disposal[1]. Improper disposal can lead to the insidious generation of hydrofluoric acid (HF) in waste streams[2].

This guide provides a self-validating, mechanistic approach to the safe destruction and disposal of this compound, ensuring operational safety and regulatory compliance.

Mechanistic Causality of Hazards

To design an effective disposal protocol, we must first understand the molecule's reactivity. The S(VI) center is highly electrophilic. When exposed to ambient moisture or neutral water, 3-amino-5-methylbenzenesulfonyl fluoride undergoes slow, incomplete hydrolysis. This delayed degradation is deceptive; it allows the intact molecule to accumulate in waste carboys, where it slowly off-gasses HF, potentially pressurizing containers and posing severe inhalation and contact risks[2].

To safely dispose of this chemical, we must actively force the hydrolysis to completion using strong alkaline conditions. Under high pH (pH > 10), the hydroxide ion rapidly attacks the sulfur center, displacing the fluoride leaving group to yield the inert 3-amino-5-methylbenzenesulfonate salt and sodium fluoride[1].

Mechanism SF 3-Amino-5-methylbenzene- sulfonyl fluoride (R-SO2F) Intermediate Pentacoordinate Transition State SF->Intermediate Base Hydroxide Ion (OH⁻, pH > 10) Base->Intermediate Nucleophilic Attack Products Sulfonate Salt (R-SO3⁻) + Fluoride Ion (F⁻) Intermediate->Products Elimination of F⁻

Caption: Base-catalyzed hydrolysis mechanism of sulfonyl fluorides to inert sulfonate and fluoride salts.

Quantitative Safety & Physicochemical Data

Before initiating any disposal protocol, laboratory personnel must equip themselves according to the physicochemical realities of the compound. Because it is poorly soluble in water, organic co-solvents are required to facilitate liquid-phase destruction[3].

ParameterValue / CharacteristicOperational Causality
Aqueous Stability High at pH 7; Rapidly degrades at pH > 10Neutral waste streams will not neutralize the hazard; strong base is required[1].
Solubility Profile Soluble in EtOH, DMSO; Insoluble in H2ORequires an alcohol co-solvent (e.g., Ethanol) to ensure homogenous quenching[3].
Byproducts of Hydrolysis 3-Amino-5-methylbenzenesulfonic acid, HFHF is highly toxic/corrosive; requires immediate basic neutralization[2].
Required PPE Neoprene/Nitrile double gloves, face shieldProtects against accidental HF exposure during the quenching process.

Step-by-Step Disposal Methodologies

Protocol A: Management of Solid Stocks and Bulk Waste

For expired or surplus solid stocks of 3-amino-5-methylbenzenesulfonyl fluoride, chemical quenching is inefficient and increases the risk of thermal runaway. These must be handled as Extremely Hazardous Waste[4].

  • Containment : Keep the solid in its original, tightly sealed primary container. Place this inside a secondary shatter-proof container (e.g., a Nalgene beaker with a lid).

  • Segregation : Do not mix solid sulfonyl fluoride waste with aqueous or acidic waste streams, as ambient moisture will trigger HF release[2].

  • Labeling : Affix a hazardous waste tag explicitly stating: "Extremely Hazardous Waste: 3-Amino-5-methylbenzenesulfonyl Fluoride (Toxic, Corrosive, Water-Reactive)"[4].

  • Logistics : Request an immediate pickup from your Environmental Health and Safety (EH&S) department for high-temperature incineration[4].

Protocol B: Active Quenching of Spills and Dilute Solutions

For working solutions (e.g., 1-10 mM in DMSO/EtOH) or minor benchtop spills, the active compound must be chemically destroyed prior to entering the general waste stream. This protocol is a self-validating system: the disappearance of the precipitate and stabilization of pH indicates successful destruction.

  • Solubilization : If dealing with a solid spill, carefully sweep the powder into a glass beaker inside a fume hood. Dissolve the residue in a minimal volume of 100% Ethanol or Isopropanol. Scientific Insight: The alcohol acts as a phase-transfer medium, bringing the hydrophobic sulfonyl fluoride into contact with the aqueous base[3].

  • Alkaline Hydrolysis : Slowly, dropwise, add a 3-fold molar excess of 1M Sodium Hydroxide (NaOH) to the alcoholic solution. Maintain continuous stirring.

  • Validation & Incubation : Allow the mixture to stir at room temperature for at least 2 hours. Periodically check the pH using indicator strips to ensure it remains strictly > 10. If the pH drops, add more 1M NaOH. Causality: The continuous high pH ensures the irreversible elimination of the fluoride ion, preventing the reaction from stalling.

  • Neutralization : Once the 2-hour incubation is complete, carefully neutralize the solution to pH 7-8 using 1M Hydrochloric Acid (HCl).

  • Final Disposal : The resulting solution now contains harmless sulfonate organics and sodium fluoride. Transfer this to a designated aqueous hazardous waste carboy labeled "Aqueous Waste: Contains Dilute Fluoride Salts"[2].

Workflow Start 3-Amino-5-methylbenzenesulfonyl Fluoride Waste Cond1 Solid / Pure Stock? Start->Cond1 SolidWaste Collect in compatible sealed container Cond1->SolidWaste Yes Spill Spill / Dilute Solution Cond1->Spill No LabelSolid Label: Extremely Hazardous (Toxic, Corrosive, F-) SolidWaste->LabelSolid Incinerate EH&S Collection for Incineration LabelSolid->Incinerate Quench Quench with 1M NaOH in EtOH/Water (pH > 10) Spill->Quench Hydrolysis Hydrolysis to Sulfonate & Fluoride Salts Quench->Hydrolysis AqueousWaste Collect as Aqueous Hazardous Waste Hydrolysis->AqueousWaste

Caption: Decision matrix and operational workflow for sulfonyl fluoride waste disposal.

Logistical Framework and Compliance

Trust in laboratory safety is built on rigorous compliance. Sulfonyl fluorides are often classified under extremely hazardous waste protocols due to their dual toxicity (electrophilic reactivity and HF generation)[4].

  • Accumulation Limits : Never accumulate more than 1 quart of extremely hazardous waste in the laboratory. Dispose of it within 90 days of the first drop entering the container[4].

  • Fume Hood Mandate : All quenching operations must be performed in a certified chemical fume hood (face velocity 80–125 fpm) to capture any transient HF gas[2].

  • Emergency Preparedness : Always keep 2.5% calcium gluconate gel readily available when handling sulfonyl fluorides. In the event of skin contact with the hydrolyzed byproduct, calcium gluconate acts as a specific antidote to sequester fluoride ions[5].

References

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. University of California, San Diego (UCSD). URL:[Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society (ACS). URL:[Link]

  • Standard Operating Procedures (SOP) for Working with Phenylmethanesulfonyl Fluoride (PMSF). Amherst College. URL:[Link]

  • PMSF: Phenylmethanesulfonyl fluoride (PMSF) Standard Operating Procedure. Purdue University Environmental Health and Safety. URL:[Link]

  • Safe Use of Chemicals in the Laboratory & Hazardous Waste Management. Foundation for Research and Technology - Hellas (FORTH). URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.